PROTAC BRD4 Degrader-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C57H62F2N10O10S2 |
|---|---|
Molecular Weight |
1149.3 g/mol |
IUPAC Name |
N-[2-[3-amino-5-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]phenoxy]ethyl]-8-(3,5-difluoro-2-pyridinyl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |
InChI |
InChI=1S/C57H62F2N10O10S2/c1-31-50(80-30-65-31)34-9-7-32(8-10-34)22-64-54(73)46-20-39(70)26-69(46)56(75)51(57(2,3)4)66-47(71)28-78-13-11-33-15-38(60)19-40(16-33)79-14-12-61-53(72)41-21-45-42(17-35(41)29-81(6,76)77)43-27-67(5)55(74)49-48(43)36(23-62-49)25-68(45)52-44(59)18-37(58)24-63-52/h7-10,15-19,21,23-24,27,30,39,46,51,62,70H,11-14,20,22,25-26,28-29,60H2,1-6H3,(H,61,72)(H,64,73)(H,66,71)/t39-,46+,51-/m1/s1 |
InChI Key |
UNADZUGJDDCVKE-RVLLIKLQSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)N)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)N)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of PROTAC BRD4 Degrader-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of PROTAC BRD4 Degrader-15, a potent and selective degrader of the BET (Bromodomain and Extra-Terminal) family protein BRD4. This degrader utilizes the Proteolysis Targeting Chimera (PROTAC) technology, a novel therapeutic modality that induces targeted protein degradation through the ubiquitin-proteasome system.
Introduction to PROTAC Technology and BRD4
PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven pharmacology offers a catalytic mode of action and has the potential to address targets previously considered "undruggable."
BRD4, a member of the BET family of proteins, is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. Its involvement in the expression of oncogenes, such as c-Myc, makes it a compelling target for cancer therapy. PROTAC-mediated degradation of BRD4 offers a promising alternative to traditional inhibition, as it can lead to a more profound and sustained downstream pharmacological effect.
This compound: Mechanism of Action
This compound is comprised of a ligand that binds to the bromodomains of BRD4 and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By simultaneously binding to both BRD4 and VHL, the degrader facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the BRD4 protein.
Caption: Mechanism of BRD4 degradation by this compound.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Binding Affinity | IC50 (nM) |
| BRD4 BD1 | 7.2[1] |
| BRD4 BD2 | 8.1[1] |
| Cellular Activity | Cell Line | IC50 (nM) | Assay Duration |
| c-Myc Gene Transcript Inhibition | MV4-11 (AML) | 15[1] | 4 hours |
| Anti-proliferative Activity | HL-60 | 4.2[1] | 6 days |
| Anti-proliferative Activity | PC3-S1 | 91[1] | 6 days |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the individual synthesis of the BRD4 ligand, the VHL ligand, and the linker, followed by their sequential coupling. The following is a representative synthetic scheme. Detailed, step-by-step protocols with characterization data would be found in the primary literature, such as the work by Dragovich et al. in the Journal of Medicinal Chemistry.
Caption: General synthetic workflow for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Western Blot for BRD4 Degradation
Objective: To determine the ability of the PROTAC to induce the degradation of BRD4 protein in cells.
-
Cell Culture and Treatment:
-
Seed PC3 prostate cancer cells in 6-well plates at a density of 2 x 10^5 cells/well and allow to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., from Bethyl Laboratories) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize BRD4 band intensity to the loading control and express as a percentage of the vehicle-treated control to determine the extent of degradation.
-
Cell Viability Assay
Objective: To assess the anti-proliferative effect of the PROTAC on cancer cell lines.
-
Cell Seeding:
-
Seed HL-60 or PC3-S1 cells in a 96-well plate at a density of 5,000 cells/well.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for 6 days.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.
-
c-Myc Gene Transcript Quantification (RT-qPCR)
Objective: To measure the effect of BRD4 degradation on the transcription of its downstream target, c-Myc.
-
Cell Treatment and RNA Extraction:
-
Treat MV4-11 cells with different concentrations of this compound for 4 hours.
-
Extract total RNA from the cells using an RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix and primers specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.
-
Determine the IC50 for c-Myc transcript inhibition from a dose-response curve.
-
Caption: General experimental workflow for the evaluation of this compound.
References
An In-depth Technical Guide to the Mechanism of Action of PROTAC BRD4 Degrader-15
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimera (PROTAC) technology represents a revolutionary therapeutic modality that has shifted the paradigm from simple protein inhibition to targeted protein elimination.[1][2] Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively destroy a target protein.[1][3][4] This guide provides a detailed technical overview of the mechanism of action for a specific and potent example of this technology: PROTAC BRD4 Degrader-15.
The target, Bromodomain-containing protein 4 (BRD4), is a member of the Bromodomain and Extra-Terminal domain (BET) family of epigenetic readers.[5][6] BRD4 plays a critical role in regulating gene expression by binding to acetylated lysine residues on histones, which in turn recruits transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[5][7][8] Its function as a scaffold for transcription factors and its role in transcription elongation make it a high-value target in oncology.[9] this compound leverages the PROTAC mechanism to induce the degradation of BRD4, offering a powerful strategy for treating cancers dependent on its activity.
Core Mechanism of Action: Ternary Complex Formation and Induced Degradation
The fundamental action of this compound is to act as a molecular bridge, inducing proximity between BRD4 and an E3 ubiquitin ligase. This process can be broken down into several key steps, culminating in the catalytic degradation of the BRD4 protein.
-
Component Binding and Ternary Complex Formation : this compound is a chimeric molecule with two distinct heads connected by a linker. One head is a ligand that specifically binds to a bromodomain of the BRD4 protein. The other head is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[10] Upon entering the cell, the PROTAC simultaneously binds to both BRD4 and the VHL E3 ligase, forming a transient, yet critical, ternary complex (BRD4-PROTAC-VHL).[1][4]
-
Ubiquitination of BRD4 : The formation of this ternary complex brings the BRD4 substrate into close proximity with the E3 ligase's enzymatic machinery. The E3 ligase recruits an E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin (Ub).[11][12] The E3 ligase then facilitates the transfer of ubiquitin from the E2 enzyme onto lysine residues on the surface of the BRD4 protein.[11][13] This process is repeated to form a polyubiquitin chain, which acts as a molecular flag marking BRD4 for destruction.[12]
-
Proteasomal Degradation : The polyubiquitinated BRD4 protein is recognized by the 26S proteasome, the cell's primary machinery for protein degradation.[1] The proteasome unfolds and degrades the BRD4 protein into small peptides, effectively eliminating it from the cell.[6]
-
Catalytic Cycle : After the ubiquitinated BRD4 is presented to the proteasome, the PROTAC molecule is released and can bind to another BRD4 protein and E3 ligase, initiating a new cycle of degradation.[2][4] This catalytic nature allows substoichiometric amounts of the PROTAC to achieve significant degradation of the target protein.[2]
Caption: The catalytic cycle of this compound.
Downstream Consequences of BRD4 Degradation
The elimination of BRD4 has profound effects on the transcriptional landscape of cancer cells. BRD4 normally functions by binding to acetylated chromatin at super-enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) and other components of the transcriptional machinery. This action is essential for the high-level expression of key oncogenes, including MYC.
By degrading BRD4, this compound effectively dismantles this transcriptional scaffolding. The loss of BRD4 leads to the eviction of the transcriptional machinery from the promoters and enhancers of its target genes. The most significant consequence is the rapid and potent downregulation of MYC transcription.[10] Since many cancers are addicted to MYC for their proliferation and survival, this suppression of MYC expression leads to cell cycle arrest and apoptosis.
Caption: Downstream signaling effects following BRD4 degradation.
Quantitative Data Summary
The potency of this compound has been quantified through various biochemical and cell-based assays. The data highlights its high affinity for BRD4's bromodomains and its potent effects on downstream gene expression and cell viability.
Table 1: Biochemical Binding Affinity
| Target Domain | IC₅₀ (nM) |
|---|---|
| BRD4 BD1 | 7.2[10] |
| BRD4 BD2 | 8.1[10] |
Table 2: Cellular Activity and Antiproliferative Effects
| Cell Line | Assay Type | IC₅₀ (nM) |
|---|---|---|
| MV4-11 (AML) | MYC Gene Transcript Suppression (4h) | 15[10] |
| HL-60 | Proliferation Inhibition (6 days) | 4.2[10] |
| PC3-S1 | Proliferation Inhibition (6 days) | 91[10] |
Note: Another novel BET degrader, QCA570, has demonstrated potent degradation of BRD4 in bladder cancer cells with a DC₅₀ (half-maximal degradation concentration) of approximately 1 nM.[14]
Experimental Protocols
Evaluating the efficacy of a PROTAC degrader involves a series of well-defined experiments to confirm target engagement, degradation, and downstream biological consequences.
Protocol 1: Western Blot for BRD4 Degradation
This is the most direct method to visualize and quantify the degradation of the target protein.
-
Cell Culture and Treatment : Plate cancer cells (e.g., MDA-MB-231, MV4-11) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[15] Include a vehicle control (DMSO) and controls for the individual BRD4 inhibitor and VHL ligand, if available.
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., α-Tubulin, GAPDH) to normalize for protein loading.[15]
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using software like ImageJ, normalizing the BRD4 signal to the loading control.[15]
Protocol 2: Cell Viability/Antiproliferation Assay
This assay measures the effect of BRD4 degradation on cell proliferation and survival.
-
Cell Seeding : Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound for an extended period (e.g., 3-6 days) to observe antiproliferative effects.
-
Viability Measurement : Use a reagent such as CellTiter-Glo® (Promega) or MTT to measure cell viability according to the manufacturer's instructions. These reagents measure ATP levels (an indicator of metabolically active cells) or metabolic activity, respectively.
-
Data Analysis : Measure luminescence or absorbance using a plate reader. Normalize the results to the vehicle-treated control wells and plot the dose-response curve. Calculate the IC₅₀ value using non-linear regression analysis in software like GraphPad Prism.
Caption: A typical experimental workflow for evaluating a PROTAC degrader.
Conclusion
This compound exemplifies the power of targeted protein degradation. By inducing the formation of a ternary complex with the VHL E3 ligase, it triggers the efficient ubiquitination and subsequent proteasomal destruction of the BRD4 protein. This event-driven, catalytic mechanism leads to a potent and sustained downregulation of oncogenic transcriptional programs, particularly those driven by MYC, resulting in robust anti-proliferative effects in cancer cells. The detailed understanding of this mechanism provides a solid foundation for the continued development and optimization of protein degraders as a promising new class of therapeutics.
References
- 1. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 7. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 8. BRD4 - Wikipedia [en.wikipedia.org]
- 9. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to PROTAC BRD4 Degrader-15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC BRD4 Degrader-15, a potent and selective degrader of the bromodomain and extra-terminal domain (BET) protein BRD4. This document details its mechanism of action, physicochemical properties, and biological activity, supported by experimental data and protocols.
Core Compound Information
This compound is a heterobifunctional molecule designed to induce the degradation of BRD4 through the ubiquitin-proteasome system. It achieves this by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4.
| Property | Value |
| CAS Number | 2417370-67-1[1][2][3][4] |
| Molecular Formula | C₅₇H₆₂F₂N₁₀O₁₀S₂[2][4] |
| Molecular Weight | 1149.29 g/mol [2][4] |
| Mechanism of Action | VHL-dependent BRD4 protein degradation[5] |
Quantitative Biological Data
This compound has demonstrated potent activity in various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 2.1: Biochemical Activity
| Target | Assay Type | IC₅₀ (nM) | Reference |
| BRD4 BD1 | Binding | 7.2 | [3][4][5] |
| BRD4 BD2 | Binding | 8.1 | [3][4][5] |
Table 2.2: Cellular Activity
| Cell Line | Assay Type | Endpoint | Value (nM) | Treatment Duration | Reference |
| PC3 | Protein Degradation | DC₅₀ | Potent | Not Specified | [3][4][5] |
| MV4-11 | MYC Transcript Suppression | IC₅₀ | 15 | 4 hours | [5] |
| HL-60 | Proliferation Inhibition | IC₅₀ | 4.2 | 6 days | [5] |
| PC3-S1 | Proliferation Inhibition | IC₅₀ | 91 | 6 days | [5] |
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex with BRD4 and the VHL E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4, a key transcriptional coactivator, leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc. The suppression of c-Myc and its downstream targets inhibits cell proliferation and promotes apoptosis in cancer cells.
References
In-Depth Technical Guide: PROTAC BRD4 Degrader-15 E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BRD4 Degrader-15 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively eliminate the Bromodomain-containing protein 4 (BRD4) from cells. BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are critical epigenetic readers involved in the regulation of gene transcription. Dysregulation of BRD4 activity is implicated in the pathogenesis of numerous diseases, including cancer. By co-opting the cell's natural protein disposal machinery, this compound offers a powerful therapeutic strategy to target BRD4 for degradation. This technical guide provides a comprehensive overview of the E3 ligase recruitment mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological processes.
Core Mechanism: VHL-Mediated Ubiquitination and Degradation
This compound functions by forming a ternary complex between BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to BRD4, marking it for recognition and subsequent degradation by the 26S proteasome. This targeted protein degradation approach leads to a sustained reduction in cellular BRD4 levels, thereby inhibiting its downstream signaling pathways, such as the suppression of the MYC oncogene.
Quantitative Data Summary
The following tables summarize the key quantitative parameters characterizing the binding and degradation activity of this compound.
| Target Binding Affinity | IC50 (nM) |
| BRD4 Bromodomain 1 (BD1) | 7.2[1][2][3] |
| BRD4 Bromodomain 2 (BD2) | 8.1[1][2][3] |
| Cellular Activity | Cell Line | IC50 (nM) |
| MYC Transcript Suppression (4h) | MV4-11 | 15[1][2] |
| Antiproliferative Activity (6 days) | HL-60 | 4.2[1][2] |
| Antiproliferative Activity (6 days) | PC3-S1 | 91[1][2] |
Note: Specific quantitative data for VHL binding affinity (Kd), ternary complex formation, and degradation parameters (DC50, Dmax) for this compound are not publicly available in the search results. The tables will be updated as this information becomes available.
E3 Ligase Recruitment and Selectivity
This compound is designed to specifically recruit the VHL E3 ligase. There is currently no publicly available evidence to suggest that it also recruits the Cereblon (CRBN) E3 ligase. To definitively determine its E3 ligase selectivity, a series of biochemical and cellular assays would be required.
Experimental Protocols
Detailed methodologies for key experiments to characterize a VHL-recruiting BRD4 PROTAC are provided below.
Western Blotting for BRD4 Degradation in PC3 Cells
This protocol details the steps to assess the dose-dependent degradation of BRD4 in prostate cancer (PC3) cells upon treatment with this compound.
Materials:
-
PC3 cells
-
This compound
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed PC3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 and anti-GAPDH antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the GAPDH signal to determine the extent of degradation.
-
Isothermal Titration Calorimetry (ITC) for VHL Binding and Ternary Complex Formation
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of interactions. This protocol can be adapted to measure the binary binding of this compound to VHL and the formation of the BRD4-PROTAC-VHL ternary complex.
Materials:
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Purified recombinant BRD4 bromodomain (BD1 or BD2)
-
This compound
-
ITC instrument
-
ITC buffer (e.g., PBS or HEPES, pH 7.4)
Procedure for VHL Binding:
-
Sample Preparation: Prepare a solution of the VBC complex in the ITC calorimeter cell and a solution of this compound in the injection syringe, both in the same ITC buffer.
-
Titration: Perform a series of injections of the PROTAC into the VBC solution while monitoring the heat changes.
-
Data Analysis: Analyze the resulting thermogram to determine the Kd, n, ΔH, and ΔS for the binary interaction.
Procedure for Ternary Complex Formation:
-
Sample Preparation: Prepare a solution of the VBC complex and a saturating concentration of the BRD4 bromodomain in the ITC cell. The injection syringe will contain this compound.
-
Titration and Analysis: Perform the titration and data analysis as described above to determine the thermodynamic parameters for the formation of the ternary complex.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
TR-FRET assays are a sensitive method to study the formation of the ternary complex in a solution-based, high-throughput format.
Materials:
-
His-tagged VHL
-
GST-tagged BRD4 bromodomain
-
This compound
-
Terbium-conjugated anti-His antibody (donor)
-
Fluorescein- or Bodipy-conjugated anti-GST antibody (acceptor)
-
TR-FRET compatible microplate reader
Procedure:
-
Assay Setup: In a microplate, combine the His-tagged VHL, GST-tagged BRD4 bromodomain, and varying concentrations of this compound.
-
Antibody Addition: Add the Terbium-conjugated anti-His antibody and the fluorescein-conjugated anti-GST antibody.
-
Incubation: Incubate the plate at room temperature to allow for complex formation and antibody binding.
-
Measurement: Measure the TR-FRET signal using a microplate reader. An increase in the FRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
Visualizations
Signaling Pathway of BRD4 Degradation
Caption: Mechanism of this compound action.
Experimental Workflow for Western Blot Analysis
Caption: Western blot workflow for BRD4 degradation.
Logical Relationship of Ternary Complex Formation
Caption: Ternary complex formation logic.
References
A Technical Guide to Targeted Protein Degradation with PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to address previously "undruggable" targets.[1][2] Unlike traditional inhibitors that merely block the function of a target protein, TPD co-opts the cell's own machinery to selectively eliminate disease-causing proteins.[1][3] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5][6]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][7] This tripartite structure facilitates the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[6][8] Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to the POI.[7] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, after which the PROTAC can dissociate and engage another POI molecule in a catalytic manner.[1][7] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[1]
The development of PROTACs has been significantly advanced by the identification of small-molecule ligands for E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL).[9] The modular nature of PROTACs allows for the rational design and optimization of degraders for a wide range of protein targets implicated in various diseases, including cancer and neurodegenerative disorders.[10][11][12]
Quantitative Analysis of PROTAC-Mediated Protein Degradation
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax indicates the maximum percentage of protein degradation achievable.[13][14] These values are crucial for comparing the potency and efficacy of different PROTACs.
Below are tables summarizing quantitative data for exemplary PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins and the Androgen Receptor (AR).
| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BET Degraders | ||||||
| dBET1 | BRD2, BRD3, BRD4 | CRBN | RS4;11 | ~3-10 | >90 | [15][16] |
| MZ1 | BRD2, BRD3, BRD4 | VHL | HEK293 | Varies by BET member | >90 | [15] |
| BETd-260 (ZBC260) | BRD4 | CRBN | RS4;11 | 0.03 (30 pM) | >95 | [17] |
| PROTAC BET Degrader-12 | BRD3, BRD4 | DCAF11 | KBM7 | 305.2 | Not Specified | [18] |
| AR Degraders | ||||||
| ARD-61 | AR | VHL | T47D | 0.17 | >95 | [19] |
| ARD-61 | AR | VHL | BT474 | Not Specified | >95 | [19] |
| ARV-766 | AR (including LBD mutants) | Not Specified | mCRPC patient tumors | Not Applicable (Clinical) | PSA50 of 41-50% | [20] |
Key Experimental Protocols
The development and characterization of PROTACs involve a series of critical experiments to assess their binding, ability to form a ternary complex, and ultimately, their efficacy in degrading the target protein. Below are detailed methodologies for key assays.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to qualitatively or semi-quantitatively demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex within a cellular context.[21][22][23][24]
Materials:
-
Cells expressing the target protein and E3 ligase of interest.
-
PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibodies specific to the target protein and the E3 ligase.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS or TBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
Western blot reagents.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the PROTAC at the desired concentration and for the appropriate time. A vehicle-only control should be included. It is often beneficial to pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC to stabilize the ternary complex.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Clarification of Lysate: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant.
-
Immunoprecipitation:
-
Incubate the clarified lysate with an antibody against the target protein or the E3 ligase overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-4 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation, which indicates the formation of the ternary complex.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of the binary and ternary complexes in real-time.[25][26][27][28][29]
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified target protein and E3 ligase.
-
PROTAC of interest.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
Procedure:
-
Ligand Immobilization: Immobilize either the purified target protein or the E3 ligase onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the immobilized protein, inject a series of concentrations of the PROTAC over the sensor surface and monitor the change in response units (RU).
-
To measure the binding of the soluble protein to the immobilized protein, inject a series of concentrations of the soluble protein.
-
-
Ternary Complex Formation Analysis:
-
Pre-incubate the soluble protein with a saturating concentration of the PROTAC.
-
Inject this mixture over the sensor surface with the immobilized protein. An enhanced binding response compared to the soluble protein alone indicates the formation of a ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[30][31][32][33][34]
Materials:
-
Isothermal titration calorimeter.
-
Purified target protein and E3 ligase.
-
PROTAC of interest.
-
Dialysis buffer.
Procedure:
-
Sample Preparation: Dialyze the purified proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titration:
-
Load the syringe with the PROTAC solution and the sample cell with the target protein or E3 ligase solution.
-
Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.
-
-
Ternary Complex Titration:
-
To assess the formation of the ternary complex, the sample cell can be filled with the target protein pre-incubated with the PROTAC, and then titrated with the E3 ligase.
-
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
NanoBRET™ Assay for Intracellular Target Engagement and Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify protein-protein or protein-small molecule interactions.[6][15][35][36][37]
Materials:
-
Cells engineered to express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
PROTAC of interest.
-
HaloTag® NanoBRET™ 618 Ligand.
-
Nano-Glo® Live Cell Substrate.
-
Microplate reader capable of measuring luminescence and filtered light emission.
Procedure:
-
Cell Preparation: Seed the engineered cells in a white-bottom 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Treat the cells with a dilution series of the PROTAC.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate.
-
Measurement: Measure the donor emission (luminescence) and the acceptor emission (filtered light) using a microplate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the NanoBRET™ ratio upon PROTAC addition indicates the formation of the ternary complex.
Western Blot for Quantifying Protein Degradation
Western blotting is a standard technique to quantify the reduction in the level of the target protein following PROTAC treatment.[2][19][38]
Materials:
-
Cells expressing the target protein.
-
PROTAC of interest.
-
Lysis buffer.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified time.
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control band intensity to determine the percentage of protein degradation relative to the vehicle-treated control.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for visualizing the complex biological processes and experimental workflows involved in PROTAC research. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
- 14. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 26. scispace.com [scispace.com]
- 27. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 28. dhvi.duke.edu [dhvi.duke.edu]
- 29. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 31. tandfonline.com [tandfonline.com]
- 32. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 33. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 34. researchgate.net [researchgate.net]
- 35. selvita.com [selvita.com]
- 36. bmglabtech.com [bmglabtech.com]
- 37. researchgate.net [researchgate.net]
- 38. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC BRD4 Degrader-15 for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BRD4 Degrader-15 is a potent and specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4.[1][2][3] BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription and is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.
Core Concepts of PROTAC Technology
PROTACs are innovative chemical entities that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, BRD4), a ligand that recruits an E3 ubiquitin ligase (for this compound, this is the von Hippel-Lindau or VHL E3 ligase), and a flexible linker that connects the two ligands.[3] This tripartite complex formation leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
This compound: Mechanism of Action
This compound effectuates the degradation of BRD4 by hijacking the VHL E3 ubiquitin ligase. The molecule simultaneously binds to BRD4 and VHL, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to BRD4, leading to the formation of a polyubiquitin chain on the BRD4 protein. The polyubiquitinated BRD4 is then recognized and degraded by the proteasome, resulting in a rapid and sustained reduction of cellular BRD4 levels.
References
Methodological & Application
Application Notes and Protocols for PROTAC BRD4 Degrader-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC® (Proteolysis Targeting Chimera) technology has emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
PROTAC BRD4 Degrader-15 is a potent and selective degrader of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein implicated in the regulation of key oncogenes such as c-MYC.[1][2] This molecule is composed of a ligand that binds to the bromodomains of BRD4 and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined by a linker.[2] By hijacking the cell's natural protein disposal system, this compound offers a powerful tool for studying BRD4 biology and holds therapeutic promise for the treatment of various cancers.
These application notes provide a comprehensive overview of the in vitro assays required to characterize the activity of this compound, from initial binding to cellular degradation and functional outcomes.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between BRD4 and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for recognition and degradation by the 26S proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Data Summary
The following table summarizes the key in vitro performance metrics for this compound. It is important to note that DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell line and treatment time-dependent.
| Parameter | Target | Value | Cell Line | Reference |
| IC50 (BD1) | BRD4 Bromodomain 1 | 7.2 nM | N/A (Biochemical Assay) | [2][3] |
| IC50 (BD2) | BRD4 Bromodomain 2 | 8.1 nM | N/A (Biochemical Assay) | [2][3] |
| IC50 (MYC transcript) | c-MYC Gene Transcript | 15 nM (4h treatment) | MV4-11 | [2] |
| IC50 (Proliferation) | Cell Proliferation | 4.2 nM (6 day treatment) | HL-60 | [2] |
| IC50 (Proliferation) | Cell Proliferation | 91 nM (6 day treatment) | PC3-S1 | [2] |
| Degradation | BRD4 Protein | Potent degradation observed | PC3 | [2][3] |
Note: Specific DC50 and Dmax values for this compound were not publicly available in the searched literature. The table reflects the available data.
Experimental Protocols
BRD4 Degradation Assay via Western Blot
This protocol is designed to quantify the degradation of BRD4 protein in a cellular context following treatment with this compound.
Workflow:
Materials:
-
Cell Line: PC3 (prostate cancer), MV4-11 (acute myeloid leukemia), or other relevant cell line.
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membrane.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Primary Antibodies: Rabbit anti-BRD4, Mouse or Rabbit anti-GAPDH or anti-α-Tubulin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Chemiluminescent Substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing the PROTAC. Include a DMSO vehicle control. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[4]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or α-Tubulin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control. Plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cell Line: As used in the degradation assay.
-
This compound: Stock solution in DMSO.
-
96-well Plates.
-
MTT Reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Plate Reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a DMSO vehicle control and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours or 6 days).[2]
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Follow the manufacturer's protocol. Briefly, add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Subtract the background (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.
Ternary Complex Formation Assay (Conceptual Overview)
Confirming the formation of the BRD4-PROTAC-VHL ternary complex is a key step in validating the mechanism of action. Several biophysical techniques can be employed for this purpose.
Logical Relationship of Components:
Commonly Used Techniques:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the formation and stability of the ternary complex.
-
Biolayer Interferometry (BLI): Similar to SPR, it measures the binding of molecules in real-time.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding, providing thermodynamic parameters of the interaction.
-
Fluorescence Resonance Energy Transfer (FRET): Can be used in cell-based assays to detect the proximity of fluorescently tagged BRD4 and VHL in the presence of the PROTAC.
-
AlphaLISA®/AlphaScreen®: A bead-based proximity assay that generates a luminescent signal when the ternary complex is formed.
A detailed protocol for these advanced biophysical assays is beyond the scope of these application notes. It is recommended to consult specialized literature or core facilities for the implementation of these techniques.[5][6]
Troubleshooting and Considerations
-
"Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-BRD4 and PROTAC-VHL) that do not lead to the formation of a productive ternary complex, resulting in reduced degradation. It is crucial to perform a wide dose-response curve to identify the optimal concentration range for degradation.
-
Cell Line Specificity: The efficiency of a PROTAC can vary between different cell lines due to differences in the expression levels of the target protein, the E3 ligase, and components of the ubiquitin-proteasome system.
-
Controls: Always include appropriate controls, such as a vehicle control (DMSO), a non-degrading epimer of the PROTAC if available, and co-treatment with a proteasome inhibitor (e.g., MG132) to confirm that degradation is proteasome-dependent.
-
Kinetic Analysis: Degradation is a time-dependent process. It is advisable to perform a time-course experiment to determine the optimal treatment duration for maximal degradation.
By following these protocols and considerations, researchers can effectively evaluate the in vitro activity of this compound and gain valuable insights into its mechanism of action and therapeutic potential.
References
- 1. This compound [myskinrecipes.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Leukemia and Lymphoma Treatment: Application of PROTAC BRD4 Degrader-15
Introduction
Leukemia and lymphoma, malignancies of the hematopoietic and lymphoid tissues respectively, continue to pose significant therapeutic challenges. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogene transcription, making them attractive targets for cancer therapy. PROTAC BRD4 Degrader-15, also known as ARV-825, is a novel proteolysis-targeting chimera (PROTAC) designed to specifically and efficiently degrade BRD4 protein. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in preclinical leukemia and lymphoma models.
This compound is a heterobifunctional molecule that consists of a ligand that binds to the BRD4 protein and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD4, leading to a profound and sustained suppression of its downstream targets, most notably the master oncogene c-MYC.[1][3] This targeted degradation approach offers a significant advantage over traditional small-molecule inhibitors, which often exhibit reversible binding and may lead to the development of resistance.[4]
Mechanism of Action
This compound leverages the cell's own ubiquitin-proteasome system to eliminate the BRD4 protein. The process can be summarized in the following steps:
-
Binding: The degrader simultaneously binds to a BRD4 protein and the E3 ubiquitin ligase, Cereblon, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase tags the BRD4 protein with ubiquitin molecules.
-
Degradation: The poly-ubiquitinated BRD4 is recognized and degraded by the proteasome.
-
Recycling: The degrader is then released and can catalyze further rounds of BRD4 degradation.
This catalytic mode of action allows for potent and sustained depletion of BRD4 at sub-stoichiometric concentrations.
Key Signaling Pathways Affected
Degradation of BRD4 by this compound profoundly impacts key signaling pathways implicated in the pathogenesis of leukemia and lymphoma.
-
c-MYC Downregulation: BRD4 is a critical transcriptional co-activator of the MYC oncogene. Its degradation leads to a significant and sustained reduction in c-MYC protein levels, a central driver of proliferation and survival in many hematological malignancies.[3][5][6][7]
-
Apoptosis Induction: By downregulating anti-apoptotic proteins like BCL-2 and upregulating pro-apoptotic proteins, BRD4 degradation triggers programmed cell death in cancer cells.[5][8]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, primarily at the G1 phase, thereby inhibiting cancer cell proliferation.[9]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. e-century.us [e-century.us]
- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Myc through BET-PROTAC elicits potent anti-lymphoma activity in diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 8. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring BRD4 Degradation with PROTAC BRD4 Degrader-15
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the degradation of the bromodomain-containing protein 4 (BRD4) in cultured cells following treatment with PROTAC BRD4 Degrader-15, using the Western blot technique.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[1][2] this compound is a potent and selective degrader of BRD2 and BRD4 proteins.[3][4] It is composed of a ligand that binds to the BET bromodomains of BRD2/4, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This molecule facilitates the formation of a ternary complex between BRD4 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][5] Western blotting is a key method to quantify the extent of this degradation.
Mechanism of Action
The following diagram illustrates the mechanism by which a BRD4 PROTAC induces the degradation of its target protein.
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Experimental Protocol: Western Blot for BRD4 Degradation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in BRD4 protein levels.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis.
Materials and Reagents
| Reagent | Recommended Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-130612 |
| Cell Line (e.g., MV4-11, HeLa, 293T) | ATCC | Varies |
| Cell Culture Medium (e.g., RPMI-1640) | Thermo Fisher Scientific | 11875093 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906837001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23227 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels (4-12%) | Bio-Rad | 4561096 |
| PVDF or Nitrocellulose Membrane | Bio-Rad | 1620177 |
| Non-fat Dry Milk or BSA | Bio-Rad | 1706404 |
| Tris-Buffered Saline with Tween 20 (TBST) | Boston BioProducts | IBB-161T |
| Primary Antibody: Anti-BRD4 | Cell Signaling Technology | 13440S |
| Primary Antibody: Loading Control | Cell Signaling Technology | Varies |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | Varies |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 34578 |
Detailed Protocol
1. Cell Culture and Treatment a. Seed cells (e.g., MV4-11 leukemia cells) in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest.[6] b. Allow cells to adhere and grow for 24 hours. c. Prepare a stock solution of this compound in DMSO. d. Treat cells with increasing concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for a specified time (e.g., 8, 16, or 24 hours).[3][7] Include a DMSO-only vehicle control.[7]
2. Cell Lysis and Protein Extraction [8] a. Place the culture plates on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well (e.g., 100-150 µL for a 6-well plate).[9][10] d. For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.[8][9] e. Transfer the lysate to pre-chilled microcentrifuge tubes. f. Agitate the lysates for 30 minutes at 4°C.[8] g. Centrifuge the lysates at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8][9] h. Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[9] b. Normalize the concentration of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation for SDS-PAGE [11] a. To a calculated volume of lysate (containing 15-20 µg of protein), add 4X Laemmli sample buffer.[1] b. Boil the samples at 95°C for 5-10 minutes.[8][9] c. Briefly centrifuge the samples before loading.
5. SDS-PAGE and Protein Transfer a. Load equal amounts of protein for each sample into the wells of a 4-12% SDS-polyacrylamide gel.[1][12] Include a pre-stained protein ladder. b. Run the gel at a constant voltage (e.g., 170V) until the dye front reaches the bottom.[9] c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][5]
6. Immunoblotting a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[1][5] b. Incubate the membrane with the primary antibody against BRD4 diluted in blocking buffer overnight at 4°C.[1][5] c. Wash the membrane three times for 10 minutes each with TBST.[13] d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][13] e. Wash the membrane again three times for 10 minutes each with TBST. f. For Loading Control: After initial imaging or before incubation with the BRD4 antibody, the membrane can be stripped and re-probed or simultaneously probed with a primary antibody for a loading control protein (e.g., α-Tubulin, GAPDH, or β-Actin) to ensure equal protein loading across all lanes.[5][6]
7. Detection and Analysis a. Apply an ECL Western blotting substrate to the membrane according to the manufacturer's protocol.[5] b. Capture the chemiluminescent signal using an imaging system.[6] c. Quantify the band intensities using software such as ImageJ.[5][14] Normalize the BRD4 band intensity to the corresponding loading control band intensity for each lane.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | Concentration (nM) | Incubation Time (h) | Normalized BRD4 Protein Level (% of Control) |
| Vehicle (DMSO) | - | 24 | 100 |
| This compound | 10 | 24 | Value |
| This compound | 50 | 24 | Value |
| This compound | 100 | 24 | Value |
| This compound | 500 | 24 | Value |
Values to be determined experimentally.
Antibody and Reagent Details
| Component | Dilution/Concentration | Incubation Conditions |
| Primary Antibodies | ||
| Anti-BRD4 | 1:1000 | Overnight at 4°C |
| Anti-GAPDH (Loading Control) | 1:1000 - 1:10,000 | 1-2 hours at RT or O/N at 4°C |
| Anti-α-Tubulin (Loading Control) | 1:1000 - 1:10,000 | 1-2 hours at RT or O/N at 4°C |
| Secondary Antibody | ||
| Anti-rabbit IgG, HRP-linked | 1:5000 - 1:10,000 | 1 hour at Room Temperature |
| Blocking Buffer | 5% Non-fat Milk in TBST | 1 hour at Room Temperature |
Note: Optimal antibody dilutions and incubation times should be determined empirically.
References
- 1. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 9. origene.com [origene.com]
- 10. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 11. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. bostonbioproducts.com [bostonbioproducts.com]
- 14. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative PCR Analysis of Gene Expression Following PROTAC BRD4 Degrader-15 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to eliminate specific proteins from the cell. PROTAC BRD4 Degrader-15 is a heterobifunctional molecule that links a ligand for the Bromodomain-containing protein 4 (BRD4) with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination and subsequent degradation of BRD4 by the proteasome.[2][3] BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, including c-MYC and BCL2.[3][4] By degrading the BRD4 protein, this compound effectively suppresses the expression of these target genes, inhibiting cancer cell proliferation.[1]
Quantitative PCR (qPCR) is a sensitive and specific method used to measure changes in gene expression. This application note provides a detailed protocol for using qPCR to analyze the downstream transcriptional effects of treating cancer cells with this compound, focusing on key BRD4-regulated genes.
Mechanism of Action: this compound
The PROTAC molecule facilitates the formation of a ternary complex between the BRD4 protein and the VHL E3 ligase. This interaction allows the E3 ligase to tag BRD4 with ubiquitin molecules, marking it for destruction by the cell's proteasome.[2] The removal of BRD4 from the chromatin prevents the transcriptional activation of its target genes.
Caption: Mechanism of PROTAC-mediated BRD4 degradation and transcriptional repression.
Experimental Protocols
This section details the complete workflow for assessing changes in gene expression following treatment with this compound.
Caption: Experimental workflow for qPCR analysis of BRD4 target gene expression.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines known to be sensitive to BRD4 inhibition, such as MV4-11 (Acute Myeloid Leukemia) or PC3 (Prostate Cancer).[1]
-
Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and reach approximately 70-80% confluency at the time of harvest.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of the degrader (e.g., 1, 10, 100 nM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) to capture the dynamics of mRNA suppression. A 4-hour treatment has been shown to suppress MYC transcripts in MV4-11 cells.[1]
-
Total RNA Isolation
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding 1 mL of TRIzol™ reagent or a lysis buffer from a commercial RNA isolation kit.
-
Proceed with RNA isolation according to the manufacturer's protocol.[5]
-
Elute the purified RNA in RNase-free water.
RNA Quality Control and Quantification
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Ensure the A260/A280 ratio is between 1.8 and 2.1 for high-purity RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an Agilent Bioanalyzer.
cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
The reaction typically includes RNA template, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.[5]
-
Incubate according to the kit's recommended thermal profile.
-
Dilute the resulting cDNA with nuclease-free water (e.g., 1:10 or 1:20) for use in the qPCR reaction.[6]
Quantitative PCR (qPCR)
-
Primer Design: Use validated primers for target genes and at least one stable housekeeping (reference) gene. Primers should ideally span an exon-exon junction to prevent amplification of genomic DNA.[6]
-
Reaction Setup: Prepare the qPCR master mix on ice. For each gene, combine SYBR Green qPCR Master Mix, forward primer, reverse primer, and nuclease-free water.
-
Plating:
-
Pipette the master mix into the wells of a qPCR plate.
-
Add the diluted cDNA template to the corresponding wells.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.[6]
-
Run all samples and controls in triplicate.
-
-
Sealing and Centrifugation: Seal the plate firmly with an optical seal, and briefly centrifuge to collect the contents at the bottom of the wells.[6]
qPCR Cycling and Data Acquisition
-
Place the plate in a real-time PCR instrument.
-
Set up the thermal cycling protocol. A typical protocol includes:[8]
-
Initial Denaturation: 95°C for 5-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[5]
-
Data Analysis
-
Export the raw quantification cycle (Cq) values.
-
Calculate the relative gene expression using the Comparative Cq (ΔΔCq) method.
-
Step 1: Normalize to Housekeeping Gene (ΔCq)
-
ΔCq = Cq (Target Gene) - Cq (Housekeeping Gene)
-
-
Step 2: Normalize to Vehicle Control (ΔΔCq)
-
ΔΔCq = ΔCq (Treated Sample) - ΔCq (Vehicle Control Sample)
-
-
Step 3: Calculate Fold Change
-
Fold Change = 2-ΔΔCq
-
-
Data Presentation
Summarize the quantitative qPCR data in a clear, tabular format. The table should include raw Cq values, calculated fold changes, and statistical significance.
Table 1: Relative mRNA Expression of BRD4 Target Genes after Treatment with this compound
| Gene Name | Treatment Group | Concentration | Avg. Cq (± SD) | ΔCq (vs. GAPDH) | ΔΔCq (vs. Vehicle) | Fold Change (2-ΔΔCq) | P-value |
| c-MYC | Vehicle (DMSO) | 0 nM | 22.5 (± 0.15) | 4.5 | 0.00 | 1.00 | N/A |
| Degrader-15 | 10 nM | 24.8 (± 0.21) | 6.8 | 2.30 | 0.20 | <0.01 | |
| Degrader-15 | 100 nM | 26.1 (± 0.18) | 8.1 | 3.60 | 0.08 | <0.001 | |
| BCL2 | Vehicle (DMSO) | 0 nM | 24.1 (± 0.11) | 6.1 | 0.00 | 1.00 | N/A |
| Degrader-15 | 10 nM | 25.3 (± 0.25) | 7.3 | 1.20 | 0.44 | <0.05 | |
| Degrader-15 | 100 nM | 26.2 (± 0.19) | 8.2 | 2.10 | 0.23 | <0.01 | |
| GAPDH | Vehicle (DMSO) | 0 nM | 18.0 (± 0.12) | N/A | N/A | N/A | N/A |
| Degrader-15 | 10 nM | 18.0 (± 0.14) | N/A | N/A | N/A | N/A | |
| Degrader-15 | 100 nM | 18.0 (± 0.16) | N/A | N/A | N/A | N/A |
Note: Data presented are for illustrative purposes only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4-directed super-enhancer organization of transcription repression programs links to chemotherapeutic efficacy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative PCR Basics [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Studies of PROTAC BRD4 Degraders in Xenograft Models
Note: While the prompt specifically requested information on "PROTAC BRD4 Degrader-15," publicly available in vivo xenograft data for this specific molecule is limited. Therefore, these application notes and protocols are based on the extensive research conducted on ARV-825 , a well-characterized and functionally similar PROTAC BRD4 degrader. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of other BRD4-targeting PROTACs.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[1][2] BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, is a key epigenetic reader that regulates the transcription of critical oncogenes such as c-MYC.[3][4] Consequently, BRD4 has emerged as a promising target for cancer therapy. PROTACs that target BRD4, such as ARV-825, offer a powerful approach to eliminate BRD4 protein, leading to potent anti-tumor activity in various cancer models.[3][5][6][7]
These application notes provide a comprehensive overview of the in vivo evaluation of BRD4 PROTAC degraders in xenograft models, summarizing key quantitative data and detailing experimental protocols for researchers in drug development.
Data Presentation: Summary of In Vivo Efficacy in Xenograft Models
The following tables summarize the quantitative data from various in vivo studies using the BRD4 degrader ARV-825 in different cancer xenograft models.
| Cancer Type | Cell Line | Mouse Strain | Drug Dose & Administration | Treatment Duration | Key Outcomes | Reference |
| NUT Carcinoma | 3T3-BRD4-NUT | Nude Mice | 10 mg/kg, intraperitoneal, daily | 21 days | Significantly decreased tumor burden compared to control.[5] | [5] |
| Gastric Cancer | HGC27 | Nude Mice | 10 mg/kg, intraperitoneal, daily | 20 days | Significantly reduced tumor burden compared to the control group.[3] | [3] |
| Neuroblastoma | SK-N-BE(2) | Nude Mice | 5 mg/kg, intraperitoneal, daily | 20 days | Profoundly reduced tumor growth.[6] | [6] |
| Thyroid Carcinoma | TPC-1 | SCID Mice | 5 or 25 mg/kg, oral, daily | 35 days | Potently inhibited xenograft tumor growth.[7] | [7] |
| T-cell Acute Lymphoblastic Leukemia | CCRF | Nude Mice | 10 mg/kg, intraperitoneal, every 2 days | 2 weeks | Significantly reduced tumor growth.[8] | [8] |
| Castration-Resistant Prostate Cancer | VCaP | N/A | N/A | N/A | Suppression of prostate cancer growth.[9] | [9] |
| Hematologic Malignancies | SU-DHL-4 | SCID Mice | 100 mg/kg, intraperitoneal, daily | 12 days | Significantly attenuated tumor growth.[10] | [10] |
Signaling Pathways and Experimental Workflows
PROTAC BRD4 Degrader Mechanism of Action
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 3. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 8. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Viability and Apoptosis Assays with PROTAC BRD4 Degrader-15
Audience: Researchers, scientists, and drug development professionals.
Introduction: PROTAC BRD4 Degrader-15 is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Bromodomain-containing protein 4 (BRD4) for degradation. It is a bifunctional molecule that links a ligand for BRD4 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of BRD4, marking it for destruction by the cell's proteasome.[2] BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes (e.g., c-MYC) and genes involved in cell survival and proliferation.[3][4] By suppressing BRD4, its degraders can inhibit cancer cell growth and induce programmed cell death, or apoptosis.[5][6]
These application notes provide detailed protocols for assessing the efficacy of this compound by measuring its impact on cell viability and its ability to induce apoptosis.
Section 1: Mechanism of Action
This compound functions by hijacking the cell's ubiquitin-proteasome system. The degrader forms a ternary complex with BRD4 and the VHL E3 ligase, leading to the polyubiquitination of BRD4 and its subsequent degradation. This event disrupts downstream signaling pathways controlled by BRD4, ultimately leading to cell death.
Caption: Mechanism of this compound action.
BRD4 degradation initiates apoptosis by altering the transcriptional landscape of the cell. It downregulates anti-apoptotic proteins (e.g., Bcl-2, XIAP) and upregulates pro-apoptotic proteins (e.g., BIM, PUMA), tipping the cellular balance towards programmed cell death through both intrinsic and extrinsic pathways.[5]
Caption: BRD4 signaling in apoptosis.
Section 2: Cell Viability Assays
Cell viability assays are essential for determining the cytotoxic effects of this compound. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the MTS tetrazolium compound into a colored formazan product, which is quantifiable by absorbance.[7]
Data Presentation: Cell Viability
The efficacy of the degrader is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%.
| Cell Line | Tissue of Origin | This compound IC50 (nM)[1] |
| HL-60 | Acute Promyelocytic Leukemia | 4.2 |
| PC3-S1 | Prostate Cancer | 91 |
| MV4-11 | Acute Myeloid Leukemia | 15 (MYC suppression) |
Note: Data is presented for illustrative purposes based on published findings.[1] Researchers should generate their own data.
Experimental Protocol: MTS Assay
This protocol is adapted from standard methodologies.[7][8]
Materials:
-
Target cells in culture
-
This compound
-
96-well clear flat-bottom plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader (absorbance at 490 nm)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the degrader (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the degrader concentration and use non-linear regression to determine the IC50 value.
-
Caption: MTS cell viability assay workflow.
Section 3: Apoptosis Assays
To confirm that cell death occurs via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10]
Data Presentation: Apoptosis Analysis
Flow cytometry data allows for the quantification of different cell populations.
| Treatment | Concentration | Live Cells (%) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 0.1% DMSO | 95.0 | 3.0 | 2.0 |
| PROTAC Degrader-15 | 10 nM | 75.0 | 15.0 | 10.0 |
| PROTAC Degrader-15 | 100 nM | 40.0 | 35.0 | 25.0 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocol: Annexin V/PI Staining
This protocol is based on standard procedures for flow cytometry-based apoptosis detection.[10][11][12]
Materials:
-
Target cells treated with this compound
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with this compound for the desired time as described in the viability assay.
-
Harvest cells, including both adherent and floating populations, by trypsinization followed by gentle centrifugation (e.g., 300 x g for 5 minutes).
-
-
Cell Washing:
-
Wash the cell pellet twice with cold PBS to remove all traces of medium.[12]
-
Resuspend the cells in 1X Binding Buffer.
-
-
Staining:
-
Count the cells and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
-
-
Data Analysis:
-
Use flow cytometry software to analyze the data.
-
Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Gate the populations:
-
Lower-left quadrant: Live cells (Annexin V-/PI-)
-
Lower-right quadrant: Early apoptotic cells (Annexin V+/PI-)
-
Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+/PI+)
-
Upper-left quadrant: Necrotic cells (Annexin V-/PI+)
-
-
Caption: Annexin V/PI apoptosis assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 3. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 5. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biotech.illinois.edu [biotech.illinois.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for PROTAC BRD4 Degrader-15 in c-Myc Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PROTAC BRD4 Degrader-15 to investigate the regulation of the oncoprotein c-Myc. This document includes detailed protocols for key experiments, quantitative data on the degrader's efficacy, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
This compound is a heterobifunctional molecule designed to induce the targeted degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4.[1] BRD4 is a critical epigenetic reader that plays a pivotal role in transcriptional regulation, particularly of oncogenes such as c-Myc.[2][3][4] By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD4, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BRD4, leading to a potent and sustained downregulation of c-Myc expression.[5] This makes it a valuable tool for studying c-Myc-driven cancer biology and developing novel therapeutic strategies.[6]
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The molecule simultaneously binds to BRD4 and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag BRD4 with ubiquitin chains, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the transcriptional repression of its target genes, most notably c-Myc.
Caption: Signaling pathway of this compound.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
| Parameter | Value | Target | Reference |
| IC₅₀ (Binding Affinity) | 7.2 nM | BRD4 BD1 | [5][7] |
| 8.1 nM | BRD4 BD2 | [5][7] | |
| IC₅₀ (c-Myc Suppression) | 15 nM | MYC transcript (MV4-11 cells, 4h) | [7] |
| IC₅₀ (Cell Proliferation) | 4.2 nM | HL-60 cells (6 days) | [7] |
| 91 nM | PC3-S1 cells (6 days) | [7] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on c-Myc regulation are provided below.
Western Blotting for BRD4 and c-Myc Protein Levels
This protocol outlines the detection and quantification of BRD4 and c-Myc protein levels following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MV4-11, HL-60, PC3)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (DMSO) for desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts, run on SDS-PAGE gels, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imager. Quantify band intensities using densitometry software and normalize to the loading control.
Quantitative PCR (qPCR) for c-Myc mRNA Levels
This protocol measures the changes in c-Myc mRNA expression upon treatment with this compound.
Materials:
-
Treated cell samples (from a parallel experiment to Western blotting)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for c-Myc and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for c-Myc and the reference gene.
-
Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to the vehicle control.
Cell Viability Assay
This protocol assesses the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours or 6 days).
-
Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence, absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on c-Myc regulation.
Caption: Workflow for studying c-Myc regulation.
By following these application notes and protocols, researchers can effectively utilize this compound as a powerful chemical probe to dissect the intricate relationship between BRD4 and c-Myc in various cellular contexts, ultimately contributing to the advancement of cancer research and drug discovery.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nanoformulation of BRD4-Degrading PROTAC: Improving Druggability To Target the 'Undruggable' MYC in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PROTAC BRD4 Degrader-15 off-target effects and selectivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of PROTAC BRD4 Degrader-15, with a focus on addressing potential off-target effects and ensuring experimental selectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable proteolysis-targeting chimera (PROTAC). It is designed to selectively induce the degradation of the Bromodomain-containing protein 4 (BRD4) within the cell. It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This targeted degradation leads to the downregulation of BRD4-dependent genes, such as c-MYC, which are critical in various cancer types.
Q2: My cells are not showing the expected level of BRD4 degradation. What are the possible causes and troubleshooting steps?
Several factors can lead to suboptimal degradation. Here are some common issues and corresponding troubleshooting suggestions:
-
Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability in certain cell lines.
-
Troubleshooting: Increase the incubation time or concentration of the degrader. If the issue persists, consider using a different cell line known to have better permeability or perform a cell permeability assay.
-
-
Low E3 Ligase Expression: The efficiency of the PROTAC is dependent on the expression level of the recruited E3 ligase in the cell line being used.
-
Troubleshooting: Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line via Western blot or qPCR. If expression is low, consider using a cell line with higher E3 ligase expression.
-
-
"Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.
-
Troubleshooting: Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation and to observe if a "hook effect" is present.
-
-
Compound Instability: The PROTAC molecule may be unstable in your experimental conditions.
-
Troubleshooting: Ensure proper storage of the compound as recommended by the supplier. Prepare fresh solutions for each experiment.
-
Q3: How can I assess the selectivity of this compound and identify potential off-target effects?
Assessing selectivity is crucial for interpreting experimental results. Several methods can be employed:
-
Quantitative Mass Spectrometry-based Proteomics: This is the gold standard for unbiasedly identifying and quantifying off-target protein degradation across the entire proteome.
-
Western Blotting: A targeted approach to check the levels of known potential off-targets, such as other BET family members (BRD2, BRD3).
-
Kinase Profiling: If the PROTAC warhead has known kinase binding activity, a broad panel of kinase assays can identify off-target kinase inhibition.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in intact cells and can reveal off-target binding.
Q4: What are the known downstream signaling pathways affected by BRD4 degradation?
BRD4 is a key transcriptional regulator. Its degradation can impact multiple signaling pathways, including:
-
c-MYC Pathway: BRD4 is a critical regulator of MYC gene transcription. Degradation of BRD4 leads to a rapid decrease in c-MYC protein levels.
-
NF-κB Signaling: BRD4 has been shown to interact with components of the NF-κB pathway and regulate the expression of inflammatory genes.
-
JAK/STAT Signaling: BRD4 can cooperate with the JAK/STAT pathway to regulate gene expression.[1]
-
Jagged1/Notch1 Signaling: BRD4 can regulate breast cancer cell dissemination through the Jagged1/Notch1 signaling pathway.[2]
Troubleshooting Guides
Guide 1: Suboptimal or No BRD4 Degradation
| Symptom | Possible Cause | Suggested Solution |
| No degradation of BRD4 observed. | Insufficient compound concentration or incubation time. | Perform a dose-response (e.g., 1 nM to 10 µM) and a time-course (e.g., 2, 4, 8, 24 hours) experiment. |
| Low E3 ligase expression in the cell line. | Confirm E3 ligase (VHL or CRBN) expression by Western blot. Use a positive control PROTAC known to work with that E3 ligase. | |
| Compound instability. | Prepare fresh stock solutions in DMSO. Avoid repeated freeze-thaw cycles. | |
| Degradation is observed only at low concentrations but not at high concentrations ("Hook Effect"). | Formation of non-productive binary complexes. | Use concentrations in the optimal degradation range identified from the dose-response curve for subsequent experiments. |
| Inconsistent results between experiments. | Cell passage number and confluency. | Use cells within a consistent passage number range and ensure similar cell confluency at the time of treatment. |
Guide 2: Investigating Potential Off-Target Effects
| Observation | Possible Cause | Suggested Action |
| Phenotype observed does not correlate with BRD4 knockdown. | Off-target effects of the PROTAC. | Perform global proteomics (e.g., TMT-MS) to identify other degraded proteins. |
| Off-target inhibition by the warhead or E3 ligase ligand. | Use inactive epimers or control compounds (warhead alone, E3 ligase ligand alone) to deconvolute the effects. | |
| Degradation of other BET family members (BRD2, BRD3). | Lack of complete selectivity. | Quantify the degradation of BRD2 and BRD3 by Western blot or proteomics across a range of concentrations to determine the selectivity window. |
| Unexpected cellular toxicity. | Off-target protein degradation or inhibition. | Perform a cell viability assay with the PROTAC and control compounds. Correlate toxicity with the degradation of specific off-targets identified by proteomics. |
Quantitative Data Summary
Note: As comprehensive off-target data for this compound is not publicly available, the following tables present data for other well-characterized BRD4 degraders to provide a reference for expected selectivity and potency.
Table 1: Potency and Selectivity of Representative BRD4 PROTACs
| Compound | Target(s) | DC50 | Dmax | Off-Target Profile Summary |
| ARV-771 | Pan-BET (BRD2, BRD3, BRD4) | < 1 nM | >95% | Limited off-target effects observed in biomass spectrometry analysis in HepG2 cells.[3] |
| MZ1 | BRD4-selective | ~10-100 nM | >90% | Shows selectivity for BRD4 over BRD2 and BRD3 at lower concentrations.[4] |
| dBET6 | Pan-BET | ~1-10 nM | >95% | Potent pan-BET degrader. |
| AT1 | BRD4-selective | ~1-3 µM | ~60% | Unbiased proteomics confirmed BRD4 as the sole protein markedly depleted among 5,674 detected proteins.[5] |
Table 2: Example of Proteomics Data Interpretation for Off-Target Analysis
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | On-Target/Off-Target |
| BRD4 | -3.5 | < 0.0001 | On-Target |
| BRD2 | -0.8 | 0.04 | Off-Target (Pan-BET activity) |
| BRD3 | -0.6 | 0.05 | Off-Target (Pan-BET activity) |
| Protein X | -2.1 | 0.001 | Potential Off-Target |
| Protein Y | 0.1 | 0.8 | No significant change |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling using TMT-MS
This protocol outlines a general workflow for identifying off-target protein degradation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., 1-2 million cells per condition) and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration (and a vehicle control, e.g., DMSO) for a specified time (e.g., 8 or 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in a urea-based lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5) supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and clarify by centrifugation.
-
-
Protein Quantification and Digestion:
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins with trypsin overnight at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the resulting peptides from each condition with a different isobaric TMT reagent according to the manufacturer's instructions.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for assessing the binding of this compound to its target (and potential off-targets) in intact cells.
-
Cell Treatment:
-
Treat cultured cells with the PROTAC at various concentrations for a short period (e.g., 1-2 hours) to allow for cell entry and target binding. Include a vehicle control.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
-
Protein Detection:
-
Collect the supernatant and analyze the amount of soluble target protein (and potential off-targets) remaining by Western blot or other quantitative protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Simplified signaling pathway of BRD4 and its disruption by a PROTAC degrader.
References
- 1. IκB kinase‐α coordinates BRD4 and JAK/STAT signaling to subvert DNA damage‐based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PMC [pmc.ncbi.nlm.nih.gov]
addressing PROTAC BRD4 Degrader-15 solubility issues in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC BRD4 Degrader-15. Due to limited publicly available data on this compound, this guide leverages information on the well-characterized BRD4 degrader, ARV-825, as a representative example to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively target the BRD4 (Bromodomain-containing protein 4) for degradation.[1][2] It functions by hijacking the cell's natural ubiquitin-proteasome system.[3][4] The molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[5][6]
Q2: I am observing poor solubility of this compound in my aqueous buffer. What could be the reason?
PROTACs, due to their complex and often lipophilic structures, frequently exhibit low aqueous solubility.[7][8] This is a known challenge in their experimental application. Factors such as the molecular weight, and the nature of the linker and ligands contribute to this property.
Q3: What are the common solvents for dissolving BRD4 PROTACs?
Organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are commonly used to prepare stock solutions of BRD4 PROTACs like ARV-825.[9] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before further dilution into aqueous experimental media.
Q4: Can I sonicate the solution to improve solubility?
Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds. However, it should be done carefully to avoid degradation of the compound. Use a bath sonicator and keep the sample cool to prevent heating.
Troubleshooting Guide: Addressing Solubility Issues
Researchers may encounter challenges with the solubility of this compound during their experiments. This guide provides systematic troubleshooting steps to address these issues.
Visualizing the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting solubility issues.
Quantitative Data Summary
The following table summarizes the solubility of the representative BRD4 degrader, ARV-825, in common laboratory solvents. This data can serve as a starting point for preparing solutions of this compound.
| Compound | Solvent | Solubility | Reference |
| ARV-825 | DMSO | ~1 mg/mL | [9] |
| ARV-825 | Dimethyl Formamide | ~15 mg/mL | [9] |
| ARV-825 | DMSO | ≥ 50 mg/mL | [10][11][12] |
| ARV-825 (in vivo formulation) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | [12] |
| ARV-825 (in vivo formulation) | 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | [12] |
Note: Solubility can vary between batches and is dependent on the purity and solid form of the compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution of a PROTAC compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed to the next step.
-
Sonication (Optional): Place the tube in a bath sonicator at room temperature for 5-10 minutes, or until the compound is fully dissolved. Visually inspect for any remaining particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions in Aqueous Media
This protocol outlines the steps for diluting the organic stock solution into an aqueous buffer for cell-based assays.
-
Pre-warming: Warm the aqueous medium (e.g., cell culture medium) to 37°C.
-
Serial Dilution: Perform serial dilutions of the high-concentration stock solution in the pre-warmed aqueous medium to achieve the final desired concentration. It is critical to add the stock solution to the aqueous medium and mix immediately and vigorously to prevent precipitation.
-
Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
Signaling Pathways and Mechanisms
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, such as this compound.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
BRD4 Signaling Pathway
BRD4 is a key epigenetic reader that plays a crucial role in transcriptional regulation.[13] Its degradation impacts several downstream signaling pathways implicated in cancer and inflammation.
Caption: A simplified diagram of the BRD4 signaling pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reactivi.ro [reactivi.ro]
- 13. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
Technical Support Center: Troubleshooting Inconsistent BRD4 Degradation with PROTACs
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during experiments with BRD4 PROTACs (Proteolysis Targeting Chimeras).
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when observing inconsistent or no BRD4 degradation?
A1: When facing inconsistent BRD4 degradation, it is crucial to systematically verify several key experimental parameters. First, confirm the identity and purity of your PROTAC molecule. Next, ensure the integrity of your experimental system by checking cell health and viability. Finally, verify the expression of all components of the ternary complex: BRD4, the recruited E3 ligase (e.g., VHL or Cereblon), and components of the ubiquitin-proteasome system.[1][2]
Q2: How can I be sure my PROTAC is cell-permeable?
A2: Poor cell permeability can be a significant reason for a lack of degradation. While direct measurement of intracellular PROTAC concentration can be complex, a functional assessment can be made using cellular assays. For instance, a NanoBRET™ assay can be used to assess the cellular permeability of PROTACs by measuring ternary complex formation within intact cells.[3] If permeability is suspected to be an issue, consider modifying the linker or ligands of the PROTAC to improve its physicochemical properties.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" describes a phenomenon where the efficiency of PROTAC-mediated degradation decreases at high PROTAC concentrations.[3][4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (BRD4) or the E3 ligase, rather than the productive ternary complex required for degradation.[4] To avoid this, it is essential to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation.[4][5]
Q4: My Western blot results for BRD4 are variable. What are some common causes?
A4: Variability in Western blotting can stem from multiple sources. Ensure consistent sample preparation, including cell lysis and protein quantification. Use a validated primary antibody specific for BRD4 and an appropriate loading control (e.g., GAPDH or α-Tubulin) to normalize for protein loading.[6][7] Optimize antibody concentrations and incubation times to achieve a good signal-to-noise ratio. For detailed steps, refer to the Western Blotting protocol in the Experimental Protocols section.[8][9]
Q5: How do I confirm that the observed degradation is proteasome-dependent and requires the specific E3 ligase?
A5: To confirm the mechanism of degradation, you can perform several control experiments. Pre-treatment of cells with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue BRD4 from degradation.[1][8][10] Similarly, pre-incubating with a competitive ligand for the E3 ligase (e.g., thalidomide for Cereblon-based PROTACs) should also prevent BRD4 degradation.[11] Additionally, knocking down the specific E3 ligase using siRNA or shRNA should abolish the PROTAC's effect.[11]
Troubleshooting Guides
Problem: No or Low BRD4 Degradation
| Potential Cause | Troubleshooting Step |
| PROTAC Integrity/Activity | - Verify the chemical structure and purity of the PROTAC using analytical methods (e.g., LC-MS, NMR).- Test the PROTAC in a different, validated cell line known to be responsive. |
| Cell Line Issues | - Confirm that the cell line expresses sufficient levels of both BRD4 and the recruited E3 ligase (e.g., VHL, CRBN).- Ensure cells are healthy and within a low passage number. |
| Suboptimal PROTAC Concentration | - Perform a dose-response experiment with a broad concentration range (e.g., picomolar to micromolar) to identify the optimal concentration and rule out the "hook effect".[4] |
| Insufficient Incubation Time | - Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the kinetics of BRD4 degradation.[10] |
| Poor Ternary Complex Formation | - Perform a ternary complex formation assay (e.g., SPR, BLI, ITC, or cell-based NanoBRET™) to assess the ability of the PROTAC to bring BRD4 and the E3 ligase together.[3][12][13] |
Problem: Inconsistent BRD4 Degradation Across Experiments
| Potential Cause | Troubleshooting Step |
| Experimental Variability | - Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations.- Prepare fresh dilutions of the PROTAC for each experiment from a concentrated stock solution. |
| Western Blotting Technique | - Ensure complete and consistent protein transfer from the gel to the membrane.- Use a consistent blocking buffer and antibody incubation conditions.- Quantify band intensities using densitometry software and normalize to a loading control.[6] |
| Cellular State | - Monitor cell confluence and health, as these can affect protein expression and degradation pathways.- Use cells from the same passage number for replicate experiments. |
Data Summary Tables
Table 1: Commonly Used BRD4 PROTACs and their Properties
| PROTAC | Target(s) | Recruited E3 Ligase | Reported DC50 | Cell Line(s) | Reference |
| MZ1 | BRD4, BRD2, BRD3 | VHL | <100 nM | HeLa, HCT116 | [14][15][16] |
| dBET1 | BRD2, BRD3, BRD4 | Cereblon (CRBN) | ~30 nM | various | [4][11][17] |
| ARV-825 | BRD4 | Cereblon (CRBN) | <1 nM | Burkitt's lymphoma cells | [18] |
| QCA570 | BRD2, BRD3, BRD4 | Cereblon (CRBN) | ~1 nM | Bladder cancer cells | [10][19] |
Table 2: Recommended Starting Conditions for BRD4 Degradation Experiments
| Parameter | Recommended Range | Notes |
| PROTAC Concentration | 1 nM - 10 µM | A wide range is crucial to identify the optimal concentration and avoid the "hook effect".[4] |
| Incubation Time | 1 - 24 hours | Degradation kinetics can vary depending on the PROTAC and cell line.[10] |
| Cell Seeding Density | 50-80% confluency | Ensure cells are in the logarithmic growth phase. |
| Proteasome Inhibitor (Control) | 10 µM MG132 or 100 nM Bortezomib | Pre-treat for 1-4 hours before adding the PROTAC.[8][10] |
| E3 Ligase Ligand (Control) | 10 µM Thalidomide (for CRBN) | Pre-treat for 4 hours before adding the PROTAC.[11] |
Experimental Protocols
Western Blotting for BRD4 Degradation
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against BRD4 (and a loading control like GAPDH) overnight at 4°C.[8][9]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
Ubiquitination Assay (Co-Immunoprecipitation)
-
Cell Treatment : Treat cells with the PROTAC and a proteasome inhibitor to allow for the accumulation of ubiquitinated BRD4.
-
Cell Lysis : Lyse cells in a buffer containing inhibitors of deubiquitinating enzymes (DUBs).
-
Immunoprecipitation : Incubate the cell lysates with an anti-BRD4 antibody overnight at 4°C to pull down BRD4 and its binding partners.
-
Western Blotting : Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated BRD4.[20]
Ternary Complex Formation Assay (Cell-Based NanoBRET™)
This assay monitors the proximity of BRD4 and the E3 ligase within living cells.[21]
-
Cell Engineering : Co-express BRD4 fused to a NanoLuc luciferase donor (e.g., HiBiT) and the E3 ligase (e.g., VHL) fused to a HaloTag® acceptor.[3][21]
-
Cell Treatment : Treat the engineered cells with the PROTAC.
-
Detection : Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increased BRET signal indicates the formation of the ternary complex.[21]
Visualizations
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Caption: Troubleshooting workflow for inconsistent BRD4 degradation.
References
- 1. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ternary complex formation - Profacgen [profacgen.com]
- 14. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
- 21. bmglabtech.com [bmglabtech.com]
minimizing cytotoxicity of PROTAC BRD4 Degrader-15 in cell lines
Technical Support Center: PROTAC BRD4 Degrader-15
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers effectively use this molecule while minimizing cytotoxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4).[1][2] It works by simultaneously binding to BRD4 and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity facilitates the tagging of BRD4 with ubiquitin, marking it for destruction by the cell's natural disposal system, the proteasome.[1][5] This event-driven, catalytic mechanism allows substoichiometric amounts of the degrader to eliminate a larger amount of the target protein.[2][6]
Q2: Why is the degradation of BRD4 effective in cancer cell lines?
A2: BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, including c-MYC.[7][8][9] It often associates with super-enhancers to drive the expression of genes essential for cancer cell proliferation and survival.[7][10] By degrading BRD4, this compound effectively shuts down these oncogenic transcription programs, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[5][11][12][13]
Q3: What is the "hook effect" and how does it relate to cytotoxicity?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[3][14][15][16] This occurs because an excess of the PROTAC molecule can lead to the formation of inactive binary complexes (Degrader-BRD4 or Degrader-E3 ligase) instead of the productive ternary complex required for degradation.[3][15] This can complicate data interpretation, as high concentrations may show reduced BRD4 degradation but still cause cytotoxicity through off-target effects or inhibition by the unbound warhead.[15] Careful dose-response experiments are crucial to identify the optimal concentration range for degradation and avoid the hook effect.[15][16]
Q4: What is the difference between on-target and off-target cytotoxicity?
A4:
-
On-target cytotoxicity is cell death resulting directly from the degradation of BRD4.[17] Since BRD4 is essential for the proliferation of many cancer cell lines, its removal is expected to be cytotoxic.[8][18]
-
Off-target cytotoxicity is cell death caused by unintended interactions of the PROTAC molecule.[17] This can include the degradation of other proteins, inhibition of kinases by the warhead component, or general chemical toxicity at high concentrations.[17] Distinguishing between these is key to validating your experimental results.
Troubleshooting Guide
Here are solutions to common issues encountered when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed at concentrations ineffective for BRD4 degradation. | 1. Off-target effects: The molecule may be hitting other targets. 2. Warhead toxicity: The BRD4-binding part of the PROTAC may have inhibitory effects independent of degradation. 3. General compound toxicity: Poor solubility or chemical properties at high concentrations.[19] | 1. Perform Control Experiments: Use an inactive epimer or a version of the degrader where the E3 ligase-binding motif is mutated. This will inhibit BRD4 without causing degradation, helping to isolate degradation-dependent effects. 2. Optimize Concentration: Conduct a detailed dose-response curve (e.g., 10-point titration) to find the optimal concentration that maximizes BRD4 degradation while minimizing off-target effects.[20] |
| Inconsistent BRD4 degradation and cytotoxicity between experiments. | 1. Variable cell health/passage number: Cells at high passage numbers or in poor health can respond differently. 2. "Hook Effect": Using concentrations that are too high can reduce degradation efficiency.[3][14][15] 3. Variable E3 ligase expression: The levels of the recruited E3 ligase (e.g., Cereblon or VHL) can vary between cell lines or culture conditions.[20] | 1. Standardize Cell Culture: Use cells within a consistent, low passage range and ensure they are healthy and actively dividing before treatment. 2. Re-evaluate Dose-Response: Perform a Western blot for BRD4 across a wide concentration range (e.g., 1 pM to 10 µM) to identify the "hook effect" region and determine the optimal degradation concentration (DC50). 3. Characterize Cell Line: Confirm the expression of the relevant E3 ligase in your cell line via Western blot or qPCR. |
| BRD4 is degraded, but there is no significant effect on cell viability. | 1. Cell line insensitivity: The cell line may not depend on BRD4 for survival. 2. Insufficient degradation: The level or duration of BRD4 degradation may not be enough to trigger a cytotoxic response. 3. Rapid protein resynthesis: BRD4 protein may be resynthesized quickly after the degrader is metabolized. | 1. Select a Sensitive Cell Line: Screen a panel of cell lines to find a model that is sensitive to BRD4 inhibition/degradation. Acute myeloid leukemia (AML) and some breast cancer lines are known to be sensitive.[5][11][12] 2. Perform a Time-Course Experiment: Assess BRD4 levels and cell viability at multiple time points (e.g., 4, 8, 24, 48, 72 hours) to understand the kinetics of degradation and the onset of cytotoxicity.[13] |
| Observed cytotoxicity does not correlate with c-MYC downregulation. | 1. c-MYC-independent pathway: Cell death may be occurring through a BRD4-dependent, but c-MYC-independent, mechanism. BRD4 regulates other genes like those in the Notch1 signaling pathway.[21] 2. Kinetics mismatch: The timing of c-MYC downregulation and apoptosis may differ. | 1. Broaden Pathway Analysis: Use RNA-seq or a targeted gene expression panel to investigate the broader transcriptional impact of BRD4 degradation in your system.[11] 2. Detailed Time-Course: Measure BRD4, c-MYC, and apoptosis markers (e.g., cleaved PARP, Caspase-3/7 activity) at multiple time points to establish a clear timeline of molecular events.[13] |
Quantitative Data Summary
The efficacy of BRD4 degraders is typically assessed by comparing the concentration required for 50% protein degradation (DC₅₀) with the concentration required for 50% growth inhibition (GI₅₀ or IC₅₀). A larger window between these two values suggests better on-target activity. Below are representative data for well-characterized BRD4 degraders in sensitive cancer cell lines.
| Compound | Cell Line | Target E3 Ligase | DC₅₀ (Degradation) | GI₅₀ (Growth Inhibition) | Reference |
| MZ1 | NB4 (AML) | VHL | Not specified | 0.279 µM | [11] |
| MZ1 | Kasumi-1 (AML) | VHL | Not specified | 0.074 µM | [11] |
| dBET1 | MV4-11 (AML) | CRBN | <100 nM (at 2h) | 0.14 µM (at 24h) | [22] |
| QCA570 | Bladder Cancer Cells | CRBN | ~1 nM | Not specified | [5] |
| PROTAC 4 | MV-4-11 (AML) | CRBN | Picomolar range | 8.3 pM | [1] |
Key Experimental Protocols
1. Cell Viability Assay (using CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells.
-
Plate Cells: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat with Degrader: Add this compound in a serial dilution. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate: Culture cells for the desired time period (e.g., 72 hours).
-
Equilibrate: Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add Reagent: Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix and Incubate: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Record the signal using a plate-reading luminometer.
-
Analyze: Normalize the data to the vehicle control and plot the results to determine the GI₅₀ value.
2. Western Blot for BRD4 Degradation
This protocol quantifies the amount of BRD4 protein remaining after treatment.
-
Treat Cells: Culture and treat cells with various concentrations of the degrader for a specific duration (e.g., 4, 8, or 24 hours).
-
Lyse Cells: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.
-
Prepare Samples: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block and Probe: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analyze: Quantify band intensity using software like ImageJ. Normalize BRD4 levels to the loading control and then to the vehicle-treated sample to determine the percentage of remaining protein and calculate the DC₅₀.
3. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[23]
-
Culture and Treat: Treat cells with the degrader for the desired time (e.g., 48 hours). Include positive and negative controls.
-
Harvest Cells: Collect both adherent and suspension cells. For adherent cells, use trypsin and neutralize with serum-containing media.[23]
-
Wash: Wash cells twice with cold PBS.
-
Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Stain: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visual Guides and Pathways
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 8. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 9. researchgate.net [researchgate.net]
- 10. BRD4 and Cancer: going beyond transcriptional regulation | Semantic Scholar [semanticscholar.org]
- 11. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. marinbio.com [marinbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Experimental protocol to study cell viability and apoptosis | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Technical Support Center: PROTAC BRD4 Degrader-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with PROTAC BRD4 Degrader-15.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the BRD4 protein.[1] It is a heterobifunctional molecule that consists of a ligand that binds to the BRD4 protein and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By bringing BRD4 into close proximity with the E3 ligase, the degrader facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic removal of BRD4 from the cell.
Q2: What are the common resistance mechanisms to this compound?
Resistance to BRD4 PROTACs can arise from several factors:
-
Mutations or downregulation of E3 ligase components: As this compound relies on the VHL E3 ligase complex, any alterations in the components of this complex can impair its function and lead to resistance.[3][4]
-
Target protein mutations: Mutations in the BRD4 protein at the binding site of the degrader can prevent the formation of the ternary complex (PROTAC-BRD4-E3 ligase), thereby inhibiting degradation.
-
Increased drug efflux: Upregulation of drug efflux pumps, such as ABCB1 (MDR1), can reduce the intracellular concentration of the PROTAC, preventing it from reaching its target.
-
Upregulation of compensatory pathways: Cells may adapt by upregulating signaling pathways that bypass the need for BRD4.
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[5][6][7] This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein (BRD4) or the E3 ligase, rather than the productive ternary complex required for degradation.[7] To mitigate the hook effect, it is crucial to perform a dose-response experiment to determine the optimal concentration range for BRD4 degradation.
Troubleshooting Guides
Problem 1: No or low BRD4 degradation observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal degradation concentration (DC50) and rule out the "hook effect". |
| Cell Line Insensitivity | Ensure the cell line expresses sufficient levels of both BRD4 and the VHL E3 ligase. Verify protein expression by Western blot. Some cell lines may have inherent resistance mechanisms. |
| Inactive Compound | Confirm the integrity and activity of the this compound stock solution. If possible, test its activity in a positive control cell line known to be sensitive. |
| Suboptimal Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for maximal BRD4 degradation. |
| Experimental Protocol Issues | Review the Western blot protocol for any potential issues in sample preparation, protein transfer, or antibody incubation steps. |
Problem 2: High cell toxicity observed.
| Possible Cause | Troubleshooting Steps |
| Off-target Effects | High concentrations of the PROTAC may lead to off-target degradation or inhibition. Lower the concentration to the minimal effective dose for BRD4 degradation. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to BRD4 degradation or the PROTAC molecule itself. Consider using a different cell line or reducing the treatment duration. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and overall cell health for all experiments. |
| Reagent Inconsistency | Use freshly prepared reagents and ensure consistent lot numbers for critical components like antibodies and the PROTAC itself. |
| Pipetting Errors | Calibrate pipettes regularly and use precise pipetting techniques, especially when preparing serial dilutions of the PROTAC. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Conditions |
| IC50 (BRD4 BD1) | 7.2 nM | - | Biochemical Assay |
| IC50 (BRD4 BD2) | 8.1 nM | - | Biochemical Assay |
| IC50 (c-Myc suppression) | 15 nM | MV4-11 | 4 hours treatment |
| IC50 (antiproliferation) | 4.2 nM | HL-60 | 6 days treatment |
| IC50 (antiproliferation) | 91 nM | PC3-S1 | 6 days treatment |
| Degradation | Potent | PC3 | Not specified |
Data compiled from publicly available information.[2][8]
Experimental Protocols
Western Blotting for BRD4 Degradation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the extent of BRD4 degradation relative to the loading control.
Ubiquitination Assay (Immunoprecipitation-based)
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-BRD4 antibody overnight at 4°C to pull down BRD4 and its ubiquitinated forms.
-
Washing: Wash the immunoprecipitated complexes to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins and perform a Western blot using an anti-ubiquitin antibody to detect ubiquitinated BRD4.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Western blotting.
Caption: Troubleshooting decision tree for low BRD4 degradation.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. refeyn.com [refeyn.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
BRD4 PROTAC Efficacy: A Technical Support Guide to Linker Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing linker design in BRD4 PROTACs. The following sections detail experimental protocols, address common challenges, and present key data to facilitate successful BRD4 degrader development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My BRD4 PROTAC shows weak or no degradation of BRD4. What are the potential causes related to the linker?
A1: Weak or no degradation is a common issue. The linker is a critical determinant of PROTAC efficacy. Here are several potential linker-related causes and troubleshooting steps:
-
Inappropriate Linker Length: The length of the linker is crucial for the formation of a stable ternary complex between BRD4 and the E3 ligase.[1][2]
-
Too short: A short linker may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both BRD4 and the E3 ligase.[2][3]
-
Too long: An excessively long linker may not effectively bring the two proteins into proximity for ubiquitination.[1][2][3]
-
Troubleshooting: Synthesize a library of PROTACs with varying linker lengths (e.g., using PEG or alkyl chains of different lengths) to identify the optimal length.[4][5]
-
-
Suboptimal Linker Composition: The chemical nature of the linker influences its flexibility, solubility, and ability to form favorable interactions within the ternary complex.[1][6]
-
Flexibility: While some flexibility is necessary, a highly flexible linker can have a high entropic penalty upon binding, potentially destabilizing the ternary complex.[1] Conversely, a rigid linker might not allow for the necessary conformational adjustments.
-
Composition: The inclusion of features like polyethylene glycol (PEG) chains can enhance solubility and cell permeability, while rigid elements like benzene rings can facilitate specific protein-protein interactions.[6][7]
-
Troubleshooting: Experiment with different linker compositions. For example, compare the efficacy of PROTACs with flexible alkyl chains versus more rigid aromatic or cyclic structures. Incorporating PEG linkers has been shown to be effective in some BRD4 PROTACs.[8]
-
-
Incorrect Linker Attachment Points: The points at which the linker connects to the BRD4 binder and the E3 ligase ligand are critical.[9] The exit vector should ideally be directed towards a solvent-exposed region on both proteins to avoid disrupting key binding interactions.
-
Troubleshooting: If structurally feasible, synthesize PROTACs with the linker attached to different, solvent-exposed positions on the warhead and E3 ligase ligand.
-
Q2: I am observing a "hook effect" with my BRD4 PROTAC. How can linker design help mitigate this?
A2: The "hook effect" is characterized by a decrease in degradation at high PROTAC concentrations due to the formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex.[10][11] While this is an inherent characteristic of the PROTAC modality, linker design can influence its severity.
-
Enhancing Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other. This stabilizes the ternary complex and can reduce the hook effect.[12][13]
-
Troubleshooting: Employ structure-based design to create linkers that foster favorable protein-protein interactions between BRD4 and the E3 ligase.[6][14] For example, incorporating a benzene ring into the linker has been shown to create π-π stacking interactions with Tyr98 of the VHL E3 ligase, improving ternary complex stability.[6]
-
Q3: My BRD4 PROTAC has poor cellular permeability. Can the linker be modified to improve this?
A3: Yes, the linker significantly impacts the physicochemical properties of the PROTAC, including its cell permeability.
-
Physicochemical Properties: Long, flexible linkers can increase the molecular weight and polar surface area, which may hinder passive diffusion across cell membranes.[1]
Quantitative Data on Linker Optimization
The following tables summarize the impact of linker properties on BRD4 PROTAC efficacy based on published data.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC Series | Linker Type | Linker Length (atoms) | E3 Ligase | Cell Line | Efficacy (DC50/IC50) | Reference |
| dBET1-derived | Alkyl/PEG | ~12-16 | CRBN | Various | Optimal efficacy observed in this range. | [1] |
| QCA-276-derived | Alkyl | Progressively longer | CRBN | MV-4-11, MOLM-13, RS4;11 | Potency is highly dependent on linker length. | [15] |
| JQ1-derived | Piperazine | 13-15 | CRBN | MV4-11 | Effective degradation observed in this range. | [9] |
| ERα PROTACs | Alkyl | 16 | Unspecified | MCF7 | Optimal degradation and cytotoxicity at 16 atoms. | [16] |
Table 2: Effect of Linker Composition on BRD4 PROTAC Efficacy
| PROTAC | Warhead | Linker Composition | E3 Ligase | Key Finding | Reference |
| QCA570 | JQ1 analog | Amine linkage replaced with a rigid ethynyl group | Lenalidomide (CRBN) | Increased cell activity in MOLM13 and MV4;11 cells. | [4] |
| ZXH-3-26 | JQ1 analog | Optimized linker composition | CRBN | Achieved selectivity for BRD4 over BRD2/3. | [4] |
| B24 | ABBV-075 analog | 2 PEG chains | Pomalidomide (CRBN) | Potent antiproliferative activity and BRD4 degradation. | [8] |
| Structure-based design | Unspecified | Benzene component incorporated | VHL | Formation of π-π stacking with Tyr98 of VHL, improving ternary complex stability. | [6] |
Experimental Protocols & Workflows
General Experimental Workflow for Linker Optimization
Caption: A general workflow for the design, synthesis, and evaluation of BRD4 PROTACs with optimized linkers.
Protocol 1: BRD4 Degradation Assay via Western Blot
This protocol is adapted from established methods to quantify the reduction of cellular BRD4 levels following PROTAC treatment.[17][18][19]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., urea lysis buffer) containing protease inhibitors.[17]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blot:
-
Resolve equal amounts of total protein (e.g., 10 µg) on an SDS-PAGE gel.[17]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., α-Tubulin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP- or fluorophore-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescence or fluorescence imaging system.[17][18]
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control signal.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 value.
-
Protocol 2: Ternary Complex Formation Assay using NanoBRET™
This protocol provides a method to measure the formation of the BRD4-PROTAC-E3 ligase complex in live cells.[10][20][21]
-
Cell Preparation:
-
Compound Treatment:
-
Signal Detection:
-
Add the NanoBRET® Nano-Glo® substrate and the HaloTag® NanoBRET® 618 ligand.
-
Measure the bioluminescence and fluorescence signals using a multilabel plate reader.[20]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (fluorescence) by the donor signal (bioluminescence).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
-
Protocol 3: Cellular Viability Assay
This protocol assesses the effect of BRD4 degradation on cell proliferation and viability.[11]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate.
-
After allowing the cells to attach, treat them with a range of concentrations of the BRD4 PROTAC.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent such as MTS or CellTiter-Glo® to the wells.[11]
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the PROTAC concentration to calculate the IC50 value.
-
Signaling Pathways and Mechanisms
PROTAC Mechanism of Action
References
- 1. Untitled Document [arxiv.org]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ternary Complex Formation [promega.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. bmglabtech.com [bmglabtech.com]
Technical Support Center: PROTAC BRD4 Degrader-15 Validation
Welcome to the technical support center for the validation of PROTAC BRD4 Degrader-15. This guide provides answers to frequently asked questions and troubleshooting advice for researchers working to validate the mechanism of action and specificity of this degrader. BRD4 Degrader-15 is a PROTAC that connects a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand for BRD4, and has been shown to degrade the BRD4 protein in cancer cells.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I confirm that BRD4 Degrader-15 is actively degrading BRD4 protein?
Answer: The most direct method is to measure BRD4 protein levels in cells after treatment. A western blot is the standard technique for this initial validation. You should observe a concentration-dependent and time-dependent decrease in the BRD4 protein band intensity.
Experimental Protocol: Western Blot for BRD4 Degradation
-
Cell Culture & Treatment: Plate your cells of choice (e.g., PC3 or MV4-11 cells) and allow them to adhere overnight.[1] Treat the cells with a range of concentrations of BRD4 Degrader-15 (e.g., 1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a set time course (e.g., 4, 8, 16, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel.[5] After separation, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH, α-Tubulin, or Vinculin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD4 signal to the loading control signal.
Expected Data Summary:
| Concentration (nM) | Treatment Time (h) | % BRD4 Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 24 | 100% |
| 1 | 24 | 85% |
| 10 | 24 | 40% |
| 100 | 24 | 5% |
| 1000 | 24 | 10% (Hook Effect) |
Q2: I see BRD4 levels decrease. How can I prove this is due to the ubiquitin-proteasome system (UPS)?
Answer: To confirm that the degradation is proteasome-dependent, you can perform a "rescue" experiment by co-treating cells with BRD4 Degrader-15 and a proteasome inhibitor, such as MG132 or bortezomib. If the degradation is UPS-mediated, inhibiting the proteasome should prevent the loss of BRD4 protein.[6][7]
Experimental Protocol: Proteasome Inhibitor Rescue Assay
-
Pre-treatment: Plate cells as you would for a standard western blot. Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Co-treatment: Add BRD4 Degrader-15 at a concentration that gives robust degradation (e.g., DC50 or DC90) to both the pre-treated cells and a set of cells without the inhibitor. Include vehicle controls.
-
Lysis & Analysis: After the desired treatment time (e.g., 4-8 hours), harvest the cells and perform a western blot for BRD4 as described in Q1.
-
Expected Outcome: The cells treated with BRD4 Degrader-15 alone should show low BRD4 levels. The cells co-treated with the proteasome inhibitor should show BRD4 levels restored to near-vehicle control levels.
Q3: What are the essential negative controls for my experiments?
Answer: Proper negative controls are critical to prove that the observed degradation is a direct result of the PROTAC's specific mechanism of action.[8] You should include at least one, and ideally both, of the following:
-
Inactive Epimer/Stereoisomer: A version of the PROTAC where the stereochemistry of either the BRD4 binder or the VHL binder is inverted, rendering it unable to bind its target effectively.
-
"Broken" PROTACs:
-
Target Binder Only: The small molecule that binds BRD4 but is not linked to the VHL ligand. This controls for effects of target inhibition alone.
-
E3 Ligase Ligand Only: The VHL ligand not attached to the BRD4 binder. This controls for off-target effects of engaging the VHL ligase.
-
Control Compound Data Summary:
| Compound | Description | Expected BRD4 Degradation | Rationale |
| BRD4 Degrader-15 | Active PROTAC | Yes | Forms the BRD4-PROTAC-VHL ternary complex. |
| Inactive Epimer | Stereoisomer that cannot bind BRD4 or VHL | No | Ternary complex cannot form without binary engagement. |
| BRD4 Binder Only | Competes with PROTAC for BRD4 binding | No | Cannot recruit the E3 ligase. |
| VHL Ligand Only | Competes with PROTAC for VHL binding | No | Cannot recruit the target protein. |
Q4: How can I confirm that BRD4 Degrader-15 is specific and not causing widespread protein degradation?
Answer: While western blotting confirms the degradation of your primary target, it doesn't reveal off-target effects. The gold standard for assessing degrader specificity is unbiased, quantitative mass spectrometry-based proteomics.[9][10] This technique allows you to compare the abundance of thousands of proteins across the entire proteome in cells treated with your PROTAC versus a control.
Experimental Protocol: TMT-based Quantitative Proteomics
-
Sample Preparation: Treat cells with BRD4 Degrader-15 at a specific concentration and a vehicle control for a short duration (e.g., 6-8 hours) to focus on direct targets.[8]
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from different conditions (e.g., vehicle vs. PROTAC) with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins. Plot the results on a volcano plot (Log2 Fold Change vs. -Log10 p-value) to identify proteins with statistically significant changes in abundance.
-
Expected Outcome: In an ideal experiment, BRD4 would be the most significantly downregulated protein. Other BET family members (like BRD2 and BRD3) may also show some degradation, but the majority of other proteins should remain unchanged.
Illustrative Proteomics Data:
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | -Log10 (p-value) | Annotation |
| BRD4 | -4.1 | 8.5 | Primary Target |
| BRD3 | -1.5 | 4.2 | Known Off-Target |
| BRD2 | -1.2 | 3.8 | Known Off-Target |
| c-MYC | -3.5 | 7.9 | Downstream Target |
| Protein X | 0.1 | 0.5 | Unaffected |
| Protein Y | -0.2 | 0.8 | Unaffected |
Q5: What downstream effects should I measure to confirm the functional consequence of BRD4 degradation?
Answer: BRD4 is a critical transcriptional regulator, and its best-known target is the oncogene c-MYC.[11][12] Degrading BRD4 should lead to a rapid decrease in c-MYC mRNA and protein levels.[1] This, in turn, should result in an anti-proliferative effect in cancer cells.
-
c-MYC Expression:
-
qRT-PCR: Measure c-MYC mRNA levels after a short treatment (e.g., 4-8 hours). BRD4 Degrader-15 has been shown to suppress MYC gene transcript with an IC50 of 15 nM in MV4-11 cells.[1]
-
Western Blot: Measure c-MYC protein levels after a longer treatment (e.g., 8-24 hours).
-
-
Cell Viability/Proliferation:
-
CellTiter-Glo / MTT Assay: Treat cancer cell lines (e.g., HL-60 or PC3) for an extended period (e.g., 3-6 days) and measure cell viability.[1]
-
// Invisible nodes for alignment subgraph { rank=same; PROTAC; } subgraph { rank=same; BRD4; Degradation; } subgraph { rank=same; cMYC_Gene; } subgraph { rank=same; cMYC_mRNA; } subgraph { rank=same; cMYC_Protein; } subgraph { rank=same; Proliferation; } } dot Caption: Downstream signaling pathway affected by BRD4 degradation.
Q6: I'm not seeing any degradation. What should I check first?
Answer: If BRD4 degradation is not observed, you must systematically troubleshoot the key steps in the PROTAC mechanism of action.
-
Target and Ligase Engagement: First, confirm that your PROTAC can actually bind to both BRD4 and the VHL E3 ligase in your cellular system.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a protein when a ligand is bound.[13] An increase in BRD4's melting temperature in the presence of the degrader indicates target engagement.
-
NanoBRET™ Target Engagement Assay: This live-cell assay can quantify the affinity of the PROTAC for both the target protein and the E3 ligase.[14][15]
-
-
E3 Ligase Expression: Verify that your cell line expresses sufficient levels of VHL, the E3 ligase recruited by BRD4 Degrader-15. If VHL levels are very low, the PROTAC will be ineffective. Check VHL protein levels by western blot.
-
Ternary Complex Formation: The formation of the BRD4-PROTAC-VHL "ternary complex" is essential for degradation.[] This is a more advanced step but can be crucial.
-
Co-immunoprecipitation (Co-IP): Treat cells with the PROTAC, then immunoprecipitate VHL and blot for BRD4 (or vice-versa). An increased association in the presence of the PROTAC indicates ternary complex formation.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on ternary complex formation and stability in vitro.[17][18]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2417370-67-1|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. One moment, please... [biotechhubafrica.co.za]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Protein Degrader [proteomics.com]
- 11. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MYC, a downstream target of BRD-NUT, is necessary and sufficient for the blockade of differentiation in NUT midline carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. biorxiv.org [biorxiv.org]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Validation & Comparative
A Head-to-Head Battle for BRD4 Targeting: PROTAC BRD4 Degrader-15 vs. JQ1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key molecules in epigenetic research: the classic inhibitor JQ1 and the targeted protein degrader, PROTAC BRD4 Degrader-15. We delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays.
The bromodomain and extra-terminal domain (BET) protein BRD4 has emerged as a critical regulator of gene expression and a promising therapeutic target in oncology and inflammatory diseases. For years, the small molecule inhibitor JQ1 has been an indispensable tool for probing BRD4 function. However, the advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a new paradigm of "event-driven" pharmacology that aims to eliminate target proteins entirely. This guide will compare the established inhibitor JQ1 with a representative BRD4-targeting PROTAC, this compound, highlighting the fundamental differences in their mechanisms and downstream cellular effects.
Mechanisms of Action: Inhibition vs. Degradation
JQ1 and this compound represent two distinct strategies for targeting BRD4, each with unique implications for cellular signaling and therapeutic outcomes.
JQ1: The Competitive Inhibitor
JQ1 is a potent and specific small-molecule inhibitor of the BET family of proteins, including BRD2, BRD3, and BRD4.[1] Its mechanism of action is based on competitive binding to the acetyl-lysine binding pockets (bromodomains) of BRD4.[2] By occupying these pockets, JQ1 displaces BRD4 from acetylated histones on chromatin, thereby preventing the recruitment of transcriptional machinery and leading to the downregulation of BRD4 target genes, most notably the proto-oncogene c-MYC.[2][3][4] This inhibitory action can lead to cell cycle arrest and apoptosis in cancer cells.[3][5]
This compound: The Targeted Eliminator
In contrast to the occupancy-driven mechanism of JQ1, this compound operates through an "event-driven" mechanism of targeted protein degradation.[6][7] This heterobifunctional molecule consists of three key components: a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (in this case, the von Hippel-Lindau E3 ligase), and a linker connecting the two.[8][9] By bringing BRD4 into close proximity with the E3 ligase, the PROTAC facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the proteasome.[6] This results in the near-complete elimination of the BRD4 protein from the cell, offering a more profound and sustained suppression of its downstream signaling pathways compared to simple inhibition.[6][10]
Visualizing the Mechanisms
To better illustrate the distinct modes of action, the following diagrams depict the signaling pathways affected by JQ1 and this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. BRD4 Antibody [ABIN2780921] - for Cow, Dog, Guinea Pig WB, IF, ChIP [antibodies-online.com]
- 4. origene.com [origene.com]
- 5. This compound|CAS 2417370-67-1|DC Chemicals [dcchemicals.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BRD4 (E2A7X) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. neoplasiaresearch.com [neoplasiaresearch.com]
- 10. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC BRD4 Degraders: PROTAC BRD4 Degrader-15 vs. dBET1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent BRD4-targeting Proteolysis Targeting Chimeras (PROTACs): PROTAC BRD4 Degrader-15 and dBET1. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to assist researchers in making informed decisions for their drug development and discovery projects.
Introduction to BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers and inflammatory diseases. Unlike traditional small molecule inhibitors that only block the function of a protein, PROTACs are bifunctional molecules designed to eliminate the target protein from the cell entirely. They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, BRD4) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound utilizes the von Hippel-Lindau (VHL) E3 ligase to induce the degradation of BRD4. In contrast, dBET1 recruits the Cereblon (CRBN) E3 ubiquitin ligase to achieve the same outcome. This fundamental difference in their mechanism of action can lead to variations in their efficacy, selectivity, and potential for off-target effects.
Mechanism of Action: A Visual Overview
The following diagram illustrates the general mechanism of action for PROTACs, highlighting the distinct E3 ligases recruited by this compound and dBET1.
Caption: Mechanism of BRD4 degradation by PROTACs.
Quantitative Data Comparison
Table 1: Binding Affinity to BRD4 Bromodomains (IC50)
| Compound | Bromodomain 1 (BD1) IC50 (nM) | Bromodomain 2 (BD2) IC50 (nM) | Cell Line/Assay Condition |
| This compound | 7.2[1] | 8.1[1] | Biochemical Assay |
| dBET1 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Table 2: BRD4 Degradation Efficiency (DC50/EC50)
| Compound | DC50/EC50 (nM) | Cell Line |
| This compound | Data not available | PC3 (prostate cancer) - potent degradation reported[1] |
| dBET1 | 430 (EC50)[2][3] | Breast cancer cells |
| Varies across cell lines[4] | Panel of 56 cancer cell lines |
Table 3: Anti-proliferative Activity (IC50)
| Compound | IC50 (nM) | Cell Line |
| This compound | 91 | PC3-S1 (prostate cancer) |
| 4.2 | HL-60 (leukemia) | |
| dBET1 | 140[2][5] | MV4;11 (leukemia) |
| 148.3[6][7] | Kasumi (leukemia) | |
| 335.7[6][7] | NB4 (leukemia) | |
| 355.1[6][7] | THP-1 (leukemia) |
Downstream Effects: c-MYC Expression
BRD4 is a critical regulator of the oncogene c-MYC. Both this compound and dBET1 have been shown to effectively suppress c-MYC expression as a consequence of BRD4 degradation. Treatment with dBET1 has been shown to downregulate MYC transcription[2][3]. Similarly, this compound has been reported to suppress the MYC gene transcript in MV4-11 AML cells with an IC50 of 15 nM.
The following diagram illustrates the signaling pathway from BRD4 to c-MYC and its subsequent impact on cell proliferation, which is disrupted by both degraders.
Caption: BRD4-cMYC signaling pathway targeted by degraders.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for researchers looking to replicate or build upon these findings.
Western Blotting for BRD4 Degradation
Objective: To determine the extent of BRD4 protein degradation following treatment with PROTACs.
Typical Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., PC3 or other relevant cell lines) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or dBET1 for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the percentage of BRD4 degradation relative to the vehicle control.
RT-qPCR for c-MYC Expression
Objective: To quantify the changes in c-MYC mRNA levels following PROTAC treatment.
Typical Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTACs as described for the Western blot experiment.
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for c-MYC and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of c-MYC using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To assess the effect of the PROTACs on cell proliferation and viability.
Typical Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
Experimental Workflow for Comparative Efficacy
The following diagram outlines a logical workflow for comparing the efficacy of two PROTACs like this compound and dBET1.
Caption: Workflow for comparing PROTAC efficacy.
Conclusion
Both this compound and dBET1 are potent degraders of BRD4 that exhibit significant anti-proliferative effects in various cancer cell lines. The primary distinction between them lies in the E3 ligase they recruit, which can influence their degradation efficiency and cellular activity profile. This compound, a VHL-based degrader, has shown high potency in prostate cancer cells. dBET1, a CRBN-based degrader, has been extensively characterized in leukemia models and demonstrates robust degradation and pro-apoptotic effects.
The choice between these two degraders may depend on the specific cellular context, including the expression levels of VHL and CRBN in the target cells. The data presented in this guide, along with the detailed experimental protocols, provides a solid foundation for researchers to further investigate and compare these promising therapeutic agents. Further head-to-head studies under identical experimental conditions will be invaluable in elucidating the nuanced differences in their efficacy and translating these findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 5. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Degraders vs. BRD4 Inhibitors: A Comparative Guide
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target for therapeutic intervention in various diseases, including cancer. While small molecule inhibitors of BRD4 have shown promise, a newer class of molecules, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and potentially more advantageous approach. This guide provides a detailed comparison of BRD4-targeting PROTAC degraders and traditional BRD4 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between BRD4 inhibitors and PROTAC degraders lies in their mechanism of action.
BRD4 Inhibitors , such as the well-characterized compound JQ1, are competitive inhibitors that bind to the bromodomains of BRD4, preventing its interaction with acetylated histones. This disrupts the transcription of key oncogenes like c-MYC.[1][2] However, this interaction is based on an occupancy-driven model, requiring sustained high concentrations of the inhibitor to maintain therapeutic effect.[3]
PROTAC Degraders are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A BRD4 PROTAC consists of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[4][5] This event-driven, catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins.[3]
Quantitative Comparison of Efficacy
Experimental data consistently demonstrates the superior potency and efficacy of BRD4 PROTAC degraders over inhibitors in various cancer cell lines.
| Compound | Target | Cell Line | IC50 / DC50 | Reference |
| PROTACs | ||||
| ARV-771 | BRD2/3/4 | 22Rv1 (Prostate Cancer) | IC50 <1 nM (c-MYC suppression) | [6] |
| ARV-771 | BRD2/3/4 | CRPC Cell Lines | DC50 < 1nM | |
| ARV-825 | BET Proteins | Burkitt's Lymphoma | DC50 < 1 nM | [7] |
| QCA570 | BET Proteins | Bladder Cancer Cells | DC50 ~ 1 nM | [8] |
| dBET1 | BRD4 | T-ALL | IC50 lower than JQ1 | [9] |
| Inhibitors | ||||
| JQ1 | BET Proteins | 22Rv1 (Prostate Cancer) | IC50 ~10-100 fold higher than ARV-771 for c-MYC suppression | [6] |
| OTX015 | BET Proteins | 22Rv1 (Prostate Cancer) | IC50 ~100-500 fold higher than ARV-771 for c-MYC suppression | [6] |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.
Key Advantages of PROTAC Degraders
Enhanced and Sustained Target Knockdown
Unlike inhibitors that require continuous binding to suppress BRD4 function, PROTACs physically eliminate the BRD4 protein. This leads to a more profound and durable downstream effect, such as the suppression of the oncogene c-MYC.[7] Studies have shown that even after the PROTAC is washed out, the suppression of downstream signaling is maintained for a longer period compared to inhibitors.[4]
Overcoming Drug Resistance
Resistance to BRD4 inhibitors can arise from mechanisms such as BRD4 overexpression.[10] PROTACs can effectively counter this by degrading the overexpressed protein.[10] Furthermore, because PROTAC-mediated degradation relies on the formation of a ternary complex involving protein-protein interactions between the target and the E3 ligase, they can sometimes degrade mutated target proteins that have developed resistance to inhibitors at the binding site.[11]
Higher Potency and Catalytic Action
Due to their catalytic nature, where one PROTAC molecule can mediate the degradation of multiple target proteins, PROTACs are often effective at much lower concentrations than traditional inhibitors.[3] This can potentially lead to lower required clinical doses and reduced off-target effects.[3] For instance, the PROTAC ARV-771 was found to be 10- to 500-fold more potent than JQ1 or OTX015 in inhibiting the proliferation of castration-resistant prostate cancer cell lines.[6]
Induction of Apoptosis
Several studies have reported that BRD4 PROTACs are more effective at inducing apoptosis (programmed cell death) in cancer cells compared to BRD4 inhibitors, which are often cytostatic (inhibit cell growth).[6][10] For example, ARV-771 induced apoptosis in castration-resistant prostate cancer cells, whereas JQ1 and OTX015 had a primarily cytostatic effect.[10]
BRD4/c-MYC Signaling Pathway
BRD4 is a key regulator of c-MYC transcription. It binds to super-enhancers and promoters of the c-MYC gene, recruiting transcriptional machinery to drive its expression.[1][12] Both BRD4 inhibitors and degraders disrupt this process, but degraders do so by eliminating the BRD4 protein entirely.
References
- 1. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. aacrjournals.org [aacrjournals.org]
Unveiling the Aftermath: A Comparative Guide to BRD4 Degradation by PROTAC-15 and its Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the downstream effects of BRD4 degradation induced by PROTAC-15, benchmarked against other prominent BRD4-targeting PROTACs. We provide a comprehensive overview of the experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological processes.
The targeted degradation of bromodomain-containing protein 4 (BRD4), an epigenetic reader crucial for the transcription of key oncogenes, has emerged as a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) have proven to be particularly effective in achieving potent and sustained BRD4 degradation. This guide focuses on PROTAC-15 and its downstream cellular consequences, offering a comparative analysis with other well-characterized BRD4 degraders such as MZ1, dBET1, and ARV-825.
Mechanism of Action: Hijacking the Cellular Machinery for Targeted Destruction
PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to eliminate specific proteins. They consist of two distinct ligands connected by a linker: one binds to the target protein (in this case, BRD4), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
PROTAC-mediated degradation of BRD4.
Downstream Effects of BRD4 Degradation: A Cascade of Anti-Cancer Activity
The degradation of BRD4 triggers a series of downstream events that collectively contribute to its anti-tumor efficacy. The most well-documented consequence is the suppression of the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.
Key downstream effects of BRD4 degradation.
Comparative Performance of BRD4 PROTACs
The following tables summarize the available quantitative data for PROTAC-15 and its alternatives. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: Potency of BRD4 Degradation
| Compound | E3 Ligase Recruited | Cell Line | DC₅₀ (Concentration for 50% Degradation) | Reference |
| PROTAC-15 | von Hippel-Lindau (VHL) | PC3 (Prostate Cancer) | Potent degradation observed | [1] |
| MZ1 | von Hippel-Lindau (VHL) | HeLa (Cervical Cancer) | ~10 nM | [2] |
| dBET1 | Cereblon (CRBN) | MV4;11 (Acute Myeloid Leukemia) | ~1.8 nM | [3] |
| ARV-825 | Cereblon (CRBN) | NB cells (Neuroblastoma) | Efficient depletion at nanomolar concentrations | [1] |
Table 2: Downstream Effects on c-Myc and Cell Viability
| Compound | Cell Line | Effect on c-Myc | IC₅₀ (Cell Viability) | Reference |
| PROTAC-15 | MV4-11 (AML) | Suppresses MYC gene transcript (IC₅₀ of 15 nM) | HL-60: 4.2 nM, PC3-S1: 91 nM | [1] |
| MZ1 | AML cell lines | Significant downregulation of c-Myc | Lower than JQ1 and dBET1 | [4] |
| dBET1 | MV4;11 (AML) | Downregulates MYC transcription | 0.14 µM | [5] |
| ARV-825 | Gastric Cancer Cells | Induces degradation of c-MYC | Lower than JQ1 and OTX015 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate the downstream effects of BRD4 degradation.
Western Blot Analysis for BRD4 and c-Myc Protein Levels
Objective: To quantify the reduction in BRD4 and c-Myc protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for BRD4, c-Myc, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantification: Densitometry analysis of the protein bands is performed using image analysis software. The expression of target proteins is normalized to the loading control.
Quantitative Real-Time PCR (RT-qPCR) for MYC mRNA Levels
Objective: To measure the change in MYC gene expression at the transcriptional level.
-
Cell Culture and Treatment: Treat cells with PROTACs as described for the Western blot analysis.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR instrument, SYBR Green master mix, and primers specific for MYC and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the reference gene expression.
Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To determine the effect of BRD4 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 48, 72 hours).
-
Reagent Addition: Add the cell viability reagent (e.g., CCK-8 or MTT solution) to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Experimental workflows for key assays.
Conclusion
PROTAC-15 demonstrates efficacy in degrading BRD4 and eliciting downstream anti-proliferative effects, most notably through the suppression of c-Myc. While direct, side-by-side comparative studies with other PROTACs are not extensively available, the existing data positions PROTAC-15 as a potent BRD4 degrader. This guide provides a framework for understanding and evaluating the downstream consequences of BRD4 degradation, offering valuable insights for researchers in the field of targeted protein degradation and cancer therapy. The provided experimental protocols serve as a foundation for conducting further comparative studies to delineate the unique therapeutic potential of PROTAC-15 and other next-generation BRD4 degraders.
References
- 1. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Confirming On-Target Activity of PROTAC BRD4 Degrader-15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC BRD4 Degrader-15 with other alternative BRD4 degraders and inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and workflows.
Performance Comparison of BRD4 Degraders
The following tables summarize the performance of this compound and other notable BRD4-targeting PROTACs and inhibitors. These data have been compiled from various studies and are presented for comparative purposes. Direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
| Compound | Target Ligand | E3 Ligase Ligand | Cell Line | IC50 / DC50 | Notes |
| This compound | BRD4 | von Hippel-Lindau (VHL) | PC3 | IC50: 7.2 nM (BD1), 8.1 nM (BD2) | Potently degrades BRD4 protein.[1] |
| dBET6 | JQ1 | Cereblon (CRBN) | HepG2 | IC50: 23.32 nM | Reference PROTAC compound.[2] |
| PROTAC 1 (ARV-825) | OTX015 | Cereblon (CRBN) | Burkitt's Lymphoma (BL) cells | DC50: < 1 nM | Induces apoptosis in BL cells.[3] |
| PROTAC 2 (dBET1) | JQ1 | Cereblon (CRBN) | Acute Myeloid Leukemia (AML) cells | Effective at 100 nM | Well-tolerated in mice.[3] |
| PROTAC 3 | HJB97 | Cereblon (CRBN) | RS4;11 Leukemia cells | IC50: 51 pM | Degrades BRD4 at 0.1–0.3 nM.[3] |
| PROTAC 4 | QCA-276 | Cereblon (CRBN) | MV-4-11, MOLM-13, RS4;11 | IC50: 8.3 pM, 62 pM, 32 pM | Potent BRD4 degrader at picomolar concentrations.[3] |
| PROTAC 5 | ABBV-075 | Cereblon (CRBN) | BxPC3 | IC50: 0.165 µM | ~7-fold more potent than ABBV-075.[3] |
| PROTAC 17 (MZ1) | JQ1 | von Hippel-Lindau (VHL) | Not specified | >90% BRD4 degradation at 1 µM | Preferential degradation of BRD4 over BRD2 and BRD3.[3] |
| A1874 | Not specified | Not specified | HCT116, Primary colon cancer cells | Not specified | Induces BRD4 degradation and apoptosis.[4] |
| CFT-2718 | Not specified | Cereblon (CRBN) | 293T, MOLT4 | 90% degradation at 10 nM (3h) | Rapid and selective BRD4 degradation.[5] |
| PLX-3618 | Not specified | DCAF11 | MV-4-11 | Not specified | Monovalent degrader, selective for BRD4 over BRD2/3.[6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the on-target activity of this compound.
Western Blot for BRD4 Protein Degradation
This protocol is for determining the extent of BRD4 protein degradation following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., PC3, HepG2, MV-4-11)
-
This compound and other compounds for comparison
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH, or anti-α-Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or other compounds for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Quantitative PCR (qPCR) for MYC Gene Expression
This protocol measures the downstream effect of BRD4 degradation on the expression of its target gene, MYC.
Materials:
-
Treated cells from the compound treatment step (as in the Western Blot protocol)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up qPCR reactions with the cDNA, qPCR master mix, and primers for MYC and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MYC and the housekeeping gene in each sample.
-
Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Cell Viability Assay
This protocol assesses the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound and other compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compounds.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting model.
-
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for this compound.
Experimental Workflow for On-Target Activity Confirmation
Caption: Workflow for confirming the on-target activity of PROTACs.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. plexium.com [plexium.com]
Assessing the Durability of BRD4 Knockdown: A Comparative Guide to PROTAC-15 and Other Leading BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality, offering the potential for more profound and durable pharmacological effects compared to traditional inhibitors. One of the most pursued targets in this area is the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene expression. This guide provides a comparative assessment of the durability of BRD4 knockdown by "PROTAC-15" (a VHL-based degrader), alongside other well-characterized BRD4-targeting PROTACs, ARV-825 and MZ1.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC molecule consists of two ligands connected by a linker: one binds to the protein of interest (POI), in this case BRD4, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Comparative Analysis of BRD4 Knockdown Durability
The durability of protein knockdown is a critical parameter for assessing the therapeutic potential of a PROTAC. A longer-lasting effect can translate to less frequent dosing and a more sustained biological response. The following table summarizes the available data on the durability of BRD4 knockdown for PROTAC-15, ARV-825, and MZ1. This data is compiled from various studies and experimental conditions may differ.
| PROTAC | E3 Ligase Recruited | Reported Durability of BRD4 Knockdown | Key Findings from Washout Experiments |
| PROTAC BRD4 Degrader-15 | VHL | Data on specific washout experiments and recovery time is limited in publicly available literature. | Further studies are required to quantify the duration of BRD4 knockdown. |
| ARV-825 | Cereblon (CRBN) | Described as inducing "long-lasting" and "sustained" BRD4 degradation.[1][2][3] | In Burkitt's lymphoma cells, BRD4 degradation was sustained for over 24 hours. In sAML cells, after 24h treatment and 24h washout, BRD4 levels remained depleted. |
| MZ1 | VHL | Described as inducing "long-lasting" and "selective" removal of BRD4.[4] | In HeLa cells treated for 4 hours, detectable recovery of BRD4 was observed only by 20 hours after washout.[5] |
| DP1 (DCAF15-based) | DCAF15 | Described as inducing "durable" degradation. | In SU-DHL-4 cells, the level of BRD4 was not restored even after 72 hours upon DP1 washout.[6] |
Experimental Protocols
To aid researchers in designing and interpreting experiments to assess PROTAC durability, we provide the following detailed methodologies for key assays.
Experimental Workflow for Assessing Knockdown Durability
A typical workflow to evaluate the durability of PROTAC-mediated protein knockdown involves a "washout" experiment.
Western Blotting for BRD4 Quantification
This protocol is essential for visualizing and quantifying the levels of BRD4 protein at different time points after PROTAC treatment and washout.
-
Cell Lysis:
-
After the desired incubation time post-washout, place the cell culture plates on ice.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 (e.g., rabbit anti-BRD4) overnight at 4°C. A loading control antibody (e.g., mouse anti-GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.
-
Real-Time Quantitative PCR (RT-qPCR) for BRD4 mRNA Analysis
This assay is crucial to confirm that the observed decrease in BRD4 protein is due to degradation and not transcriptional repression.
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells at the desired time points and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for BRD4 and a reference gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of BRD4 mRNA, normalized to the reference gene.
-
Cell Viability Assay
This assay assesses the functional consequence of BRD4 degradation on cell proliferation and survival.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with a dilution series of the PROTAC or control compounds.
-
-
Viability Measurement (e.g., using a resazurin-based assay):
-
After the desired treatment duration (e.g., 72 hours), add the resazurin-based reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Conclusion
The durability of protein knockdown is a key advantage of PROTAC technology over traditional inhibitors. The available data suggests that BRD4-targeting PROTACs like ARV-825 and MZ1 induce a long-lasting degradation of BRD4, with effects persisting for at least 20-24 hours after removal of the compound. Emerging degraders that recruit different E3 ligases, such as the DCAF15-based PROTAC DP1, show promise for even more extended durability.[6] However, direct comparative studies under standardized conditions are needed to definitively rank the durability of different BRD4 PROTACs. The experimental protocols provided in this guide offer a framework for researchers to conduct such assessments and further explore the therapeutic potential of this exciting class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. axonmedchem.com [axonmedchem.com]
- 3. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PROTAC BRD4 Degrader-15: A Guide for Laboratory Professionals
Researchers and scientists handling PROTAC BRD4 Degrader-15 must adhere to stringent safety and disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Given these classifications, it is imperative to prevent release into the environment and to avoid ingestion. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] |
| Acute aquatic toxicity | Category 1 | Warning | H400: Very toxic to aquatic life[1] |
| Chronic aquatic toxicity | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following protocol details the necessary steps to prepare the waste for collection by a certified chemical waste disposal service.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's chemical safety guidelines.[2]
-
Sharps: Any sharps contaminated with the compound should be disposed of in a designated sharps container for hazardous chemical waste.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "2417370-67-1"[1].
-
Indicate the associated hazards: "Toxic," "Environmental Hazard."
-
Keep a log of the contents and their approximate quantities.
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.[2]
-
Store in a cool, well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
4. Accidental Release Measures:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dealing with a powder.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol), and collect the decontamination materials as hazardous waste.[1]
-
Prevent the spill from entering drains or waterways.[1]
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing health risks and environmental impact. Always consult your institution's specific chemical hygiene plan and safety data sheets for the most current and detailed information.
References
Personal protective equipment for handling PROTAC BRD4 Degrader-15
Essential Safety and Handling Guide for PROTAC BRD4 Degrader-15
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for the handling of this compound. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Protocols
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment is mandatory to prevent exposure.
1.1. Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent splashes to the eyes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should also be worn.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is necessary. All handling of the solid form should be done in a certified chemical fume hood.
1.2. General Safety Precautions:
-
Avoid all personal contact, including inhalation.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Ensure adequate ventilation at all times. Use of a chemical fume hood is strongly recommended for all handling steps.[1]
1.3. First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In Case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Operational Plan for Handling and Use
2.1. Compound Storage:
-
Store the lyophilized powder at -20°C.[1]
-
Once in solution, store at -80°C.[1]
-
Keep the container tightly sealed in a dry, cool, and well-ventilated place.[1]
2.2. Preparation of Stock Solutions:
-
It is recommended to prepare stock solutions in a suitable solvent such as DMSO.
-
For a 10 mM stock solution, add the appropriate volume of solvent to the vial. For example, for 1 mg of powder (Molecular Weight: 1149.29 g/mol ), add 87.01 µL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
2.3. Use in Cell-Based Assays:
-
When treating cells, dilute the stock solution to the desired final concentration in the cell culture medium.
-
Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all experimental conditions, including vehicle controls, and is at a level that does not affect cell viability (typically ≤ 0.1%).
Disposal Plan
-
Dispose of all waste materials, including unused compound, contaminated labware, and media, in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Avoid release to the environment.[1] This compound is very toxic to aquatic life.[1]
-
Collect spillage and dispose of it in a designated, sealed container for chemical waste.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (BRD4 BD1) | Biochemical Assay | 7.2 nM | [1] |
| IC50 (BRD4 BD2) | Biochemical Assay | 8.1 nM | [1] |
| IC50 (MYC transcript suppression) | MV4-11 AML cells (4h) | 15 nM | [1] |
| IC50 (Proliferation) | HL-60 cells (6 days) | 4.2 nM | [1] |
| IC50 (Proliferation) | PC3-S1 cells (6 days) | 91 nM | [1] |
Experimental Protocol: Quantification of BRD4 Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of the BRD4 protein in cells treated with this compound.
3.1. Materials:
-
This compound
-
Cell line of interest (e.g., PC3 prostate cancer cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
3.2. Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the degrader or vehicle.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Visualizations
Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow for its analysis.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for quantifying BRD4 degradation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
